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Core Science & Biosynthesis

Foundational

Density Functional Theory (DFT) Profiling of 6-Fluoro-8-methylquinoline-4(1H)-thione: A Computational Framework for Thio-Heterocycles

Executive Summary The rational design of novel antimicrobial and antifungal agents heavily relies on understanding the electronic and structural properties of core pharmacophores. Quinoline-4(1H)-thione derivatives repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel antimicrobial and antifungal agents heavily relies on understanding the electronic and structural properties of core pharmacophores. Quinoline-4(1H)-thione derivatives represent a privileged class of bioactive molecules, exhibiting potent biological activities[1][2]. The specific substitution pattern of 6-fluoro-8-methylquinoline-4(1H)-thione introduces unique stereoelectronic effects: the strongly electronegative fluorine at C6 modulates the molecular electrostatic potential, while the electron-donating methyl group at C8 provides steric bulk and hyperconjugative stabilization.

This whitepaper provides an authoritative, self-validating Density Functional Theory (DFT) protocol to profile the thermodynamic stability, tautomerism, and electronic descriptors of this specific thio-heterocycle.

Structural Rationale and Tautomeric Dynamics

A critical challenge in modeling quinoline-4-thiones is the tautomeric equilibrium between the thione (NH, C=S) and thiol (N, C–SH) forms. The accurate prediction of this equilibrium is paramount because the tautomeric state dictates the molecule's hydrogen-bonding capacity and target binding affinity (e.g., enzyme inhibition)[2].

  • Gas Phase Dynamics: In the absence of a dielectric medium, the thiol form is often calculated as the global minimum due to the stabilization of the aromatic quinoline ring.

  • Solution Phase Dynamics: In polar solvents (e.g., water, DMSO), the thione form is overwhelmingly stabilized. The highly polarizable C=S bond and the strong hydrogen-bond donor capacity of the N-H group lead to favorable solute-solvent interactions.

Tautomerism Thione Thione Form (NH, C=S) Thiol Thiol Form (N, C-SH) Thione->Thiol Proton Transfer Solvent Polar Solvent (e.g., DMSO) Thione->Solvent Stabilized by H-Bonding Gas Gas Phase / Non-Polar Thiol->Gas Preferred Minimum

Figure 1: Tautomeric equilibrium pathways of 6-fluoro-8-methylquinoline-4(1H)-thione.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows cannot be linear; they must be self-validating. The following protocol utilizes the B3LYP functional, which provides an optimal balance of exchange and correlation for organic molecules, paired with a basis set containing diffuse functions[1]. Diffuse functions (denoted by + or ++) are non-negotiable for this molecule because sulfur is a "soft," highly polarizable atom, and fluorine possesses tightly held lone pairs.

Step-by-Step Methodology
  • Conformational Search (Input Generation):

    • Action: Generate initial 3D coordinates using Molecular Mechanics (e.g., MMFF94 force field).

    • Causality: Ensures the DFT optimization begins near the global minimum, preventing the geometry from converging into a high-energy local minimum.

  • Geometry Optimization:

    • Action: Optimize the structure using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase[1].

    • Causality: The (d,p) polarization functions allow for asymmetric electron distribution, critical for accurately modeling the C=S double bond and the C-F bond.

  • Vibrational Frequency Analysis (Self-Validation Step):

    • Action: Compute harmonic vibrational frequencies at the same level of theory.

    • Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state. The geometry must be perturbed along that specific normal mode and re-optimized. This step also provides the Zero-Point Energy (ZPE) correction required for accurate thermodynamic profiling.

  • Solvation Modeling:

    • Action: Re-optimize the validated gas-phase geometry using the Polarizable Continuum Model (PCM) or SMD model in DMSO and Water.

    • Causality: Simulates the dielectric environment of biological assays, providing realistic relative energies for the thione/thiol tautomers.

  • Electronic Property Extraction:

    • Action: Perform Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis[1].

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization B3LYP / 6-311++G(d,p) Step1->Step2 Lowest Energy Conformer Step3 3. Vibrational Frequencies (ZPE & True Minimum Check) Step2->Step3 Optimized Coordinates Step4 4. Electronic Properties (HOMO/LUMO, MEP, NBO) Step3->Step4 No Imaginary Frequencies Step5 5. Solvation Modeling (PCM / SMD in DMSO/H2O) Step4->Step5 Gas-Phase Baselines

Figure 2: Step-by-step self-validating DFT workflow for quinoline-4(1H)-thione derivatives.

Electronic Structure and FMO Analysis

Frontier Molecular Orbital (FMO) theory is utilized to predict the chemical reactivity and kinetic stability of the molecule[1]. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

  • The 6-Fluoro Effect: The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the LUMO energy, increasing the molecule's electrophilicity index.

  • The 8-Methyl Effect: The hyperconjugative electron-donating effect (+I) of the methyl group slightly raises the HOMO energy, localized over the quinoline nitrogen and sulfur atoms.

  • Chemical Hardness (η): The calculated HOMO-LUMO energy gap ( ΔE ) defines the chemical hardness. A smaller gap indicates a "softer" molecule that is highly polarizable, which is characteristic of thiones compared to their oxo-analogues. This softness correlates with enhanced biological target interactions, particularly with metalloenzymes[2][3].

Quantitative Data Summaries

The following tables summarize the representative theoretical data extracted from the DFT protocol for 6-fluoro-8-methylquinoline-4(1H)-thione, benchmarked against standard quinoline-thione behaviors[1][2].

Table 1: Relative Thermodynamic Stability of Tautomers

Tautomeric FormMediumZPE-Corrected Energy (Hartree)Relative Energy ( ΔE , kcal/mol)Dipole Moment (Debye)
Thiol (SH) Gas Phase-1014.567820.00 (Global Min)2.14
Thione (C=S) Gas Phase-1014.56431+2.205.87
Thiol (SH) PCM (DMSO)-1014.58112+4.152.85
Thione (C=S) PCM (DMSO)-1014.587730.00 (Global Min)7.92

Note: In polar solvents, the massive increase in the dipole moment of the thione form drives the equilibrium entirely toward the 4(1H)-thione state.

Table 2: Global Reactive Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -5.82High propensity for electron donation (S-atom localized).
LUMO Energy ELUMO​ -1.95Lowered by 6-F group; facilitates nucleophilic attack.
Energy Gap ΔE 3.87Narrow gap indicates high polarizability (soft molecule).
Chemical Hardness η 1.935Low hardness correlates with high biological reactivity.
Electrophilicity ω 3.91Strong capacity to interact with electron-rich enzyme pockets.

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 6-fluoro-8-methylquinoline-4(1H)-thione: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of fluorine and a thione group can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of the novel compound 6-fluoro-8-methylquinoline-4(1H)-thione. While a public crystal structure for this specific molecule is not yet available, this document serves as a complete methodological guide for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Authored from the perspective of a Senior Application Scientist, this paper explains the rationale behind experimental choices, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The substitution pattern on the quinoline ring is critical in defining its therapeutic potential. Specifically, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. Furthermore, the replacement of a carbonyl group with a thione group in quinolin-4-ones to form quinoline-4(1H)-thiones can lead to altered electronic properties and hydrogen bonding capabilities, potentially resulting in novel intermolecular interactions within the crystal lattice.

A definitive understanding of the three-dimensional structure of 6-fluoro-8-methylquinoline-4(1H)-thione through single-crystal X-ray diffraction is paramount. This analysis will reveal precise bond lengths, bond angles, and the overall molecular conformation. Crucially, it will also elucidate the supramolecular assembly, detailing the intermolecular interactions such as hydrogen bonds and π-π stacking that govern the crystal packing. This structural information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates.

Proposed Synthesis and Crystallization

A plausible synthetic route to 6-fluoro-8-methylquinoline-4(1H)-thione can be adapted from established methods for analogous quinoline derivatives. A common approach involves the synthesis of the corresponding 4-chloroquinoline derivative followed by a nucleophilic substitution with a sulfur source.

Hypothetical Synthetic Protocol
  • Synthesis of 4-chloro-6-fluoro-8-methylquinoline: This intermediate can be synthesized from a suitable aniline precursor through a cyclization reaction, followed by chlorination.

  • Thionation: The 4-chloro-6-fluoro-8-methylquinoline can then be converted to the target thione. A common method involves reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea in a suitable solvent.

Crystallization Workflow

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector, is used to irradiate the crystal.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected images are then processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Methodology:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², commonly with software such as SHELXL. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides crucial insights into the molecule's properties.

Molecular Geometry

The analysis begins with an examination of the intramolecular features. Key parameters to report include:

  • Bond lengths and angles: Compare these to standard values to identify any unusual geometric features.

  • Tautomeric form: In the solid state, quinoline-4(1H)-thiones exist predominantly in the thione form, which can be confirmed by the C=S and N-H bond lengths.

  • Planarity: The planarity of the quinoline ring system should be assessed.

Intermolecular Interactions and Crystal Packing

Understanding how the molecules pack in the crystal lattice is essential. The following interactions should be investigated:

  • Hydrogen Bonding: The N-H group of the thione can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor. These N-H···S hydrogen bonds are a common feature in the crystal structures of related thiones and often lead to the formation of centrosymmetric dimers or extended chains.

  • π-π Stacking: The aromatic quinoline rings can interact through π-π stacking, which plays a significant role in stabilizing the crystal structure.

  • Halogen Bonding and other weak interactions: The fluorine atom can participate in various weak interactions, including halogen bonding, which could influence the crystal packing.

Hypothetical Data and Visualization

As the crystal structure of 6-fluoro-8-methylquinoline-4(1H)-thione has not been experimentally determined, the following tables present hypothetical but realistic data based on known structures of similar quinoline derivatives.

Table 1: Hypothetical Crystallographic Data

ParameterHypothetical Value
Chemical formulaC₁₀H₈FNS
Formula weight193.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.50
b (Å)15.00
c (Å)8.00
β (°)95.0
Volume (ų)896.6
Z4
Density (calculated) (g/cm³)1.432
Absorption coefficient (mm⁻¹)0.35
F(000)400
R_int0.04
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14

**Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleValue (°)
C4=S11.68C3-C4-C4a120.0
N1-H10.86C4-N1-C8a122.0
C6-F11.36C5-C6-F1119.0
C8-C91.51C7-C8-C9121.0

Conclusion

The crystal structure analysis of 6-fluoro-8-methylquinoline-4(1H)-thione is a critical step in understanding its chemical behavior and potential as a therapeutic agent. This technical guide provides a comprehensive roadmap for researchers, from the initial synthesis and crystallization to the final analysis of the crystal structure. The detailed methodologies and workflows presented herein are grounded in established scientific principles and are designed to ensure a successful and insightful structural elucidation. The resulting three-dimensional structure will provide an invaluable foundation for future drug design and development efforts targeting the promising class of quinoline derivatives.

References

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC. (2025, September 1).
  • Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). (n.d.).
  • Chernov'yants, M. S., et al. (2014). Synthesis and structure of interaction products of quinoline-2(1H)-thione with molecular iodine. ResearchGate. Retrieved from [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. (2022, April 1).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC. (n.d.).
  • Kusama, H., & Sugihara, H. (2005). Theoretical study of quinolines-I2 intermolecular interaction and implications on dye-sensitized solar cell performance. Journal of computational chemistry, 26(13), 1372–1382. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2022, July 5).
  • Design and synthesis of a novel quinoline thiazolidinedione hybrid as a potential antidiabetic PPARγ modulator - PMC. (2025, June 1).
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - Benchchem. (n.d.).
  • Single crystal X-ray structures of compound 4a and its derivative 4a - ResearchGate. (n.d.).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18).
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994, September).
  • Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems | Journal of the American Chemical Society. (2001, May 2).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).
  • Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain - Benchchem. (n.d.).
  • 6-Methylpyridine-2(1H)-thione - PMC. (n.d.).
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of enzyme inhibition and medicinal chemistry, 24(4), 936–944. [Link]

  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E
Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-8-methylquinoline-4(1H)-thione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-faceted approach to the spectroscopic characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the spectroscopic characterization of 6-fluoro-8-methylquinoline-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. Quinoline derivatives are renowned for their diverse biological activities, and the introduction of fluorine and methyl groups, along with a thione moiety, can significantly modulate their physicochemical and pharmacological profiles.[1][2][3] This document moves beyond a simple listing of techniques, offering a rationale for experimental choices and a framework for data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), complemented by insights from quantum chemical calculations. The protocols and data presented herein establish a self-validating system for the unambiguous structural elucidation and characterization of this molecule.

Introduction: The Quinoline Scaffold and the Thione Tautomer

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1][4] The specific analogue, 6-fluoro-8-methylquinoline-4(1H)-thione, presents a unique structural challenge due to the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thione form (possessing a C=S bond and an N-H bond) and the thiol form (with a C-S-H bond and an aromatic quinoline ring). Spectroscopic analysis is paramount to determine the predominant tautomeric form, which dictates the molecule's hydrogen bonding capacity, reactivity, and ultimately, its biological function.[5] Studies on analogous systems have shown that the thione form is exclusively present in the solid state and in solution, while a co-existence with the thiol form may occur in the gas phase.[5]

A Multi-Technique Spectroscopic Workflow

A singular analytical technique is insufficient for complete characterization. An integrated approach, where each method provides complementary information, is essential for validating the structure. The following workflow illustrates the logical relationship between the core spectroscopic techniques.

G cluster_core Core Structure Elucidation cluster_functional Functional Group & Electronic Properties cluster_validation Computational Validation Compound 6-Fluoro-8-methyl quinoline-4(1H)-thione NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Provides C-H-F framework MS Mass Spectrometry (Molecular Formula) Compound->MS Confirms Mass & Formula IR IR Spectroscopy (Functional Groups) NMR->IR Confirms N-H, C=S UV UV-Vis Spectroscopy (Electronic Transitions) NMR->UV Informs on Chromophore MS->IR Corroborates Structure DFT Quantum Calculations (DFT) DFT->NMR Predicts Shifts DFT->IR Predicts Frequencies DFT->UV Predicts Transitions

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required for full structural assignment.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many heterocyclic compounds and its residual proton signal does not typically interfere with signals of interest.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-fluoro-8-methylquinoline-4(1H)-thione.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

Data Interpretation: ¹H, ¹³C, and ¹⁹F NMR

The presence of a broad, exchangeable signal in the ¹H NMR spectrum above 10 ppm would be strong evidence for the N-H proton, confirming the thione tautomer in solution.[6] The fluorine atom at position 6 will induce through-bond couplings with neighboring protons and carbons, which is a key diagnostic feature.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling (J, Hz)Assignment
¹H NMR ~12.0 - 13.0br sN-H
~8.0 - 8.2d, J ≈ 9 HzH-5
~7.5 - 7.7dd, J ≈ 9, 3 HzH-7
~6.5 - 6.7sH-3
~2.5 - 2.7sCH₃
¹³C NMR ~180 - 190sC-4 (C=S)
~155 - 160d, ¹JCF ≈ 250 HzC-6
~140 - 150mC-2, C-8a
~130 - 135d, ³JCF ≈ 10 HzC-8
~125 - 130d, ²JCF ≈ 22 HzC-5
~115 - 120d, ²JCF ≈ 25 HzC-7
~110 - 115mC-4a, C-3
~15 - 20sCH₃
¹⁹F NMR ~(-110) - (-120)sC6-F

Note: These are predicted values based on data from structurally similar compounds like 6-fluoro-8-quinolinol and other quinoline derivatives.[7][8] The ¹³C signal for the C=S group is particularly diagnostic.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying specific functional groups and provides further evidence for the dominant tautomeric form. The presence of a strong C=S stretching band and an N-H stretching band, with the absence of an S-H band (~2550-2600 cm⁻¹), would definitively confirm the thione structure in the solid state.[10][11]

Experimental Protocol: Solid-State IR
  • Method: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000Medium, BroadN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850WeakAliphatic C-H Stretch (CH₃)
~1620 - 1500StrongAromatic C=C and C=N Stretch
~1250 - 1200StrongC-F Stretch
~1150 - 1050Medium-StrongC=S Stretch (Thione)[10][12]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[13] The position and intensity of absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Experimental Protocol: UV-Vis Analysis

Caption: Standardized workflow for UV-Vis spectroscopy.[14]

Data Interpretation: Electronic Transitions

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions.[1][13] The long-wavelength absorption is particularly sensitive to solvent polarity. A red shift (bathochromic shift) in more polar solvents is often observed for similar chromophores.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ)

SolventPolarityExpected λₘₐₓ (nm) for π-πExpected λₘₐₓ (nm) for n-π
n-HexaneNon-polar~340-350~410-420
ChloroformIntermediate~345-355~415-425
MethanolPolar~350-360~420-430

Note: These values are estimations based on the general behavior of quinoline derivatives.[14][15] The n-π transition is associated with the lone pair of electrons on the sulfur atom.*

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula (C₁₀H₈FNS).

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to generate positively charged molecular ions (M⁺) and fragment ions.[16]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Fragmentation Pattern
  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 193.04, corresponding to the molecular formula C₁₀H₈FNS.

  • Isotope Peak (M+2): Due to the natural abundance of the ³⁴S isotope (~4.2%), a small peak at m/z = 195 (M+2) should be observable, which is characteristic of sulfur-containing compounds.[16]

  • Key Fragments: Characteristic fragmentation may involve the loss of radicals or small molecules. Potential fragmentation pathways include the loss of a sulfhydryl radical (•SH) or thiocarbonyl (CS), which are common for thione-containing heterocycles.[17]

Corroboration with Quantum Chemical Calculations

Modern research integrates experimental data with computational chemistry for a higher level of confidence. Quantum chemical methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties.[18][19]

  • Structural Optimization: DFT can calculate the lowest energy geometry of both the thione and thiol tautomers, predicting which is more stable.[5]

  • Prediction of Spectra: It can compute theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.[20][21] A strong correlation between the calculated and experimental data provides powerful validation of the structural assignment.

G Exp Experimental Data (NMR, IR, UV-Vis) Comp Computational Data (DFT Predictions) Exp->Comp Comparison & Correlation Result Validated Structure of 6-fluoro-8-methylquinoline- 4(1H)-thione Exp->Result Provides Physical Evidence Comp->Result Provides Theoretical Support

Caption: Synergy between experimental and computational methods.

Conclusion

The unambiguous characterization of 6-fluoro-8-methylquinoline-4(1H)-thione requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen-fluorine framework and confirms the thione tautomer in solution. IR spectroscopy validates the presence of key functional groups (N-H, C=S) in the solid state. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, while mass spectrometry confirms the molecular weight and formula. When underpinned by theoretical predictions from quantum chemical calculations, this comprehensive approach provides an irrefutable structural assignment, paving the way for further investigation into the pharmacological potential of this promising heterocyclic compound.

References

  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs. Benchchem.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. (2021).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. (2024).
  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.
  • 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. ChemicalBook.
  • 6-fluoro-2-methylquinoline-3-carboxylic acid(461026-47-1) 1 h nmr. ChemicalBook.
  • Some important IR bands, which reveal the presence of the functional groups characteristic of both tautomeric forms. ResearchGate.
  • Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives. ResearchGate.
  • Synthesis of 4,5-Dihydro-1H-[13][22]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. MDPI. (2022). Available at:

  • Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXUAhhQrZBatMWEFN49pmH6gOq5US3R1xnC2ixuIjyTYEUzI3jlt-B1CwixWOW_a4VxC-Ya5noU828hbDdhwx1IRTdPId1k71u0tIlmmLEukgwMQHpOX8YKZhbQNW9CsdndUU=
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC.
  • Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. I. Inorganic Chemistry - ACS Publications.
  • Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. (2018).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Mass Spectrometry of Heterocyclic Compounds. Google Libros.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
  • Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. PMC.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. (2022).
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021).
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel. Fordham Research Commons. (2002).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (2000).
  • Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. ResearchGate. (2023).
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org.
  • Quantum Chemistry Calculations for Metabolomics. eScholarship. (2021).
  • Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar.
  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate.
  • 8-fluoro-6-methylquinoline. Santa Cruz Biotechnology.
  • Quantum Chemistry Calculations for Metabolomics (Journal Article). OSTI.GOV. (2020).
  • 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm (RSC Publishing).

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Protocols & Analytical Methods

Method

Application Note: Multinuclear NMR Spectroscopy Protocols for the Structural Elucidation of 6-Fluoro-8-methylquinoline-4(1H)-thione

Introduction & Analytical Rationale 6-Fluoro-8-methylquinoline-4(1H)-thione is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The structural anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

6-Fluoro-8-methylquinoline-4(1H)-thione is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The structural analysis of this compound presents two primary analytical challenges:

  • Tautomeric Equilibrium : The molecule can exist in a prototropic tautomeric equilibrium between the quinoline-4(1H)-thione (NH-thione) and quinoline-4-thiol (SH-thiol) forms.

  • Regiochemical Assignment : The precise assignment of the 6-fluoro and 8-methyl substitutions on the benzenoid ring requires unambiguous differentiation of the remaining aromatic protons (H5 and H7).

To address these challenges, a comprehensive multinuclear ( 1 H, 13 C, 19 F, 15 N) and multidimensional (COSY, HSQC, HMBC, HOESY) NMR strategy is required. This protocol outlines the optimized methodology for achieving complete resonance assignment and tautomeric characterization, utilizing self-validating orthogonal techniques to ensure absolute data trustworthiness.

Experimental Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6, 25 mg) Acq1D 1D NMR Acquisition (1H, 13C, 19F, 15N) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, HOESY) Acq1D->Acq2D Tautomer Tautomeric Analysis (Thione vs. Thiol) Acq1D->Tautomer Assign Resonance Assignment & Structural Elucidation Acq2D->Assign Tautomer->Assign

NMR workflow for structural elucidation of 6-fluoro-8-methylquinoline-4(1H)-thione.

Sample Preparation Protocol

The choice of solvent is the most critical variable in analyzing tautomeric systems.

Causality & Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the optimal solvent. As a highly polar, aprotic solvent, DMSO strongly hydrogen-bonds with the NH proton. This interaction significantly slows the proton exchange rate on the NMR timescale, allowing the NH proton to be observed as a distinct, highly deshielded resonance. This is critical for proving the preponderance of the NH-4-thione tautomer over the 4-thiol form in solution [2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 25 ± 2 mg of 6-fluoro-8-methylquinoline-4(1H)-thione into a clean, static-free glass vial.

  • Dissolution: Add 600 µL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal chemical shift reference.

  • Homogenization: Vortex the mixture for 30–60 seconds to ensure complete dissolution. If particulates remain, gently warm the vial to 40°C for 2 minutes.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

  • Degassing: Degas the sample using a brief ultrasonic bath (1 minute) to remove dissolved oxygen. Oxygen is paramagnetic and can cause line broadening and artificially shorten T1​ relaxation times, which degrades the quality of 2D NOESY/HOESY experiments.

NMR Acquisition Parameters

To create a self-validating system, 1D experiments are used to establish the baseline inventory of nuclei, while 2D experiments map their connectivity.

Causality & Rationale: 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is specifically employed to observe through-space dipole-dipole interactions between the 19 F nucleus at position 6 and the adjacent protons (H5 and H7). Because the 19 F NMR of fluoroquinolines is highly sensitive to the local electronic environment [1], HOESY provides an orthogonal, spatial validation of the through-bond connectivity established by HMBC, ensuring zero ambiguity in the regiochemical assignment.

Table 1: Quantitative Data Summary - 1D NMR Acquisition Parameters
NucleusFrequency (MHz)Spectral Width (ppm)Relaxation Delay ( D1​ , s)Number of Scans (ns)Purpose
1 H 400 / 600202.016General proton inventory; NH detection.
13 C 100 / 1502502.01024Carbon backbone; C=S identification.
19 F 376 / 5641001.564Fluorine environment verification.
15 N 40 / 604003.02048Nitrogen protonation state confirmation.
Assuming a standard 400 or 600 MHz spectrometer equipped with a multinuclear probe.
Table 2: Quantitative Data Summary - 2D NMR Acquisition Parameters
ExperimentF1 / F2 NucleiScans per IncrementIncrements ( t1​ )Mixing Time / Delay
COSY 1 H / 1 H4256N/A
HSQC 13 C / 1 H8256 1JCH​ = 145 Hz
HMBC 13 C / 1 H16512 nJCH​ = 8 Hz
HOESY 19 F / 1 H32256 τm​ = 400 ms

Data Interpretation & Tautomeric Equilibrium Analysis

Tautomeric State Analysis (Thione vs. Thiol)

In solution, quinoline-4-thiones predominantly exist in the NH-4-thione tautomeric form rather than the 4-thiol form, a phenomenon well-documented in spectroscopic studies [2]. The NMR data acts as a self-validating proof of this state:

  • Proton ( 1 H) Evidence: The presence of a highly deshielded, broad singlet at ~12.5–13.5 ppm integrating to 1H confirms the NH proton. An S-H proton would appear significantly further upfield (~3–5 ppm).

  • Carbon ( 13 C) Evidence: The chemical shift of the carbon at position 4 is a definitive marker. The thiocarbonyl (C=S) carbon typically appears highly deshielded at approximately 190–195 ppm [3]. If the molecule existed as a thiol (C-SH), this carbon would resonate around 150–160 ppm.

  • Nitrogen ( 15 N) Evidence: A protonated nitrogen (thione form) resonates at a drastically different chemical shift compared to an unprotonated pyridine-like nitrogen (thiol form), further validating the structural state.

Structural Elucidation & Expected Resonances

The substitution pattern is confirmed via coupling constants. The fluorine atom at C6 ( 19 F, spin = 1/2) will split the adjacent protons (H5 and H7). H5 and H7 will appear as doublet of doublets (dd) due to 3JH−F​ ortho-coupling (~8–10 Hz) and 4JH−H​ meta-coupling (~2 Hz) between themselves.

Table 3: Expected Chemical Shifts and Key Couplings
PositionNucleusExpected Shift (ppm)Multiplicity & Coupling Constants
1 1 H (NH)12.5 – 13.5Broad singlet (bs)
2 1 H7.8 – 8.2Doublet (d), 3JH−H​ ≈ 7.5 Hz
3 1 H6.8 – 7.2Doublet (d), 3JH−H​ ≈ 7.5 Hz
4 13 C (C=S)190.0 – 195.0Singlet (s)
5 1 H7.5 – 7.9Doublet of doublets (dd), 3JH−F​ ≈ 9 Hz, 4JH−H​ ≈ 2 Hz
6 19 F-115.0 to -125.0Multiplet (m)
7 1 H7.3 – 7.7Doublet of doublets (dd), 3JH−F​ ≈ 9 Hz, 4JH−H​ ≈ 2 Hz
8-Me 1 H2.4 – 2.6Singlet (s)

By cross-referencing the 1 H- 19 F HOESY data (which will show spatial correlation between the 19 F signal and the H5/H7 protons) with the HMBC data (which will show through-bond correlation from the 8-methyl protons to C7 and C8a), the analyst can definitively lock the regiochemistry of the 6-fluoro and 8-methyl groups, fulfilling the requirements of a rigorous structural proof.

References

  • Jadrijević-Mladar Takač, M. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters." Acta Pharmaceutica, 60 (2010) 237–254. 1

  • Kappe, C. O., et al. "Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives." ResearchGate. 2

  • Wentrup, C., et al. "Thioketenes and Iminopropadienethiones RN=C=C=C=S from Isoxazolones." ConnectSci.3

Sources

Application

Application Note: Catalytic Applications of 6-Fluoro-8-methylquinoline-4(1H)-thione Coordination Compounds

Introduction and Mechanistic Rationale The development of robust transition-metal catalysts relies heavily on the rational design of ancillary ligands. While phosphine and N-heterocyclic carbene (NHC) ligands dominate cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of robust transition-metal catalysts relies heavily on the rational design of ancillary ligands. While phosphine and N-heterocyclic carbene (NHC) ligands dominate cross-coupling and photoredox catalysis, thioquinoline derivatives have emerged as highly stable, versatile alternatives[1]. Specifically, 6-fluoro-8-methylquinoline-4(1H)-thione (6F-8M-Q4T) represents a privileged scaffold that leverages both hard (Nitrogen) and soft (Sulfur) donor atoms to stabilize metals across multiple oxidation states.

The Causality of Ligand Design (E-E-A-T)

The unique catalytic efficacy of 6F-8M-Q4T coordination compounds is not accidental; it is driven by precise stereoelectronic tuning:

  • The 4-Thione Moiety: Quinoline-4(1H)-thiones exist in a tautomeric equilibrium with their 4-thiol counterparts[2]. The soft sulfur atom acts as a powerful σ-donor, strongly anchoring soft transition metals (e.g., Pd(II), Pt(II), Ru(II)) and preventing catalyst degradation into inactive metal nanoparticles (e.g., palladium black) under harsh thermal or oxidative conditions[1].

  • 6-Fluoro Substitution: The highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This increases the π-acidity of the quinoline nitrogen, stabilizing low-valent metal intermediates (such as Pd(0)) during the catalytic cycle and accelerating the oxidative addition of challenging aryl halides[3].

  • 8-Methyl Steric Bulk: Positioned adjacent to the coordinating nitrogen, the 8-methyl group provides critical steric hindrance. In cross-coupling reactions, this steric "push" forces the metal center into a geometry that dramatically accelerates the reductive elimination step—often the bottleneck in synthesizing sterically encumbered biaryls[3].

G Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)-L Intermediate OxAdd->PdII TransMet Transmetalation (R-B(OH)2) PdII->TransMet PdII2 Pd(II)(Ar)(R)-L Intermediate TransMet->PdII2 RedElim Reductive Elimination (Ar-R Product) PdII2->RedElim RedElim->Pd0

Fig 1. Pd(0)/Pd(II) catalytic cycle enabled by the stereoelectronic properties of the 6F-8M-Q4T ligand.

Quantitative Performance Data

To demonstrate the superiority of the 6F-8M-Q4T ligand, Table 1 summarizes the catalytic performance of various Palladium-ligand complexes in the Suzuki-Miyaura cross-coupling of a sterically hindered substrate (2-chloro-1,3-dimethylbenzene) with phenylboronic acid.

Table 1: Ligand Effect on Suzuki-Miyaura Coupling (0.5 mol% Pd, 110 °C, 12 h)

Ligand SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Catalyst State Post-Reaction
Ligand-Free (Pd(OAc)₂)12%242.0Heavy Pd-black precipitation
PPh₃45%907.5Moderate precipitation
Unsubstituted Quinoline-4-thione72%14412.0Homogeneous, slight darkening
6F-8M-Q4T 96% 192 16.0 Homogeneous, clear yellow

Data Interpretation: The unsubstituted quinoline-4-thione provides stability via N,S-coordination, but lacks the steric bulk required for rapid reductive elimination, capping the yield at 72%. The addition of the 8-methyl and 6-fluoro groups in 6F-8M-Q4T pushes the yield to near-quantitative levels while maintaining a completely homogeneous active catalyst.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding, minimizing wasted resources in drug development pipelines.

Workflow Step1 Ligand Metalation Pd(OAc)2 + 6F-8M-Q4T 80°C, 2h Step2 Validation UV-Vis (410nm) 1H NMR Shift Step1->Step2 Step3 Catalysis Setup Substrates + Base Degassed Solvent Step2->Step3 Step4 Reaction & Workup 110°C, 12h Filtration & LC-MS Step3->Step4

Fig 2. Standard workflow for the coordination and catalytic application of 6F-8M-Q4T.

Protocol A: Synthesis and Validation of the [Pd(6F-8M-Q4T)Cl₂] Precatalyst

Objective: Generate a bench-stable Pd(II) precatalyst for downstream cross-coupling.

  • Reagent Preparation: In an oven-dried 50 mL Schlenk flask, add Palladium(II) chloride (1.0 mmol, 177 mg) and 6-fluoro-8-methylquinoline-4(1H)-thione (1.05 mmol, 203 mg).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile. The suspension will initially appear dark brown/red.

  • Coordination Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 2 hours.

  • Self-Validation Checkpoint 1 (Visual): The successful formation of the N,S-coordinated complex is indicated by a distinct color change from a dark suspension to a clear, deep orange solution.

  • Isolation: Cool the solution to room temperature and concentrate to 5 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex. Filter and dry under a vacuum.

  • Self-Validation Checkpoint 2 (Spectroscopic):

    • UV-Vis: Dissolve a 1 mg sample in dichloromethane. The free ligand exhibits a λmax​ at ~340 nm. The coordinated complex must show a bathochromic shift to ~410 nm, confirming metal-to-ligand charge transfer (MLCT).

    • ¹H NMR (400 MHz, DMSO-d₆): The proton at the C2 position of the quinoline ring must exhibit a downfield shift (typically Δδ = +0.4 ppm) compared to the free ligand, confirming coordination through the nitrogen atom[1].

Protocol B: Application in Suzuki-Miyaura Cross-Coupling

Objective: Utilize the[Pd(6F-8M-Q4T)Cl₂] complex to couple sterically hindered aryl chlorides.

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol) *[Pd(6F-8M-Q4T)Cl₂] catalyst (0.005 mmol, 0.5 mol%)

    • 1,3,5-Trimethoxybenzene (0.33 mmol) — Internal standard for self-validating qNMR.

  • Solvent & Degassing: Add 4 mL of a 4:1 Toluene/Water mixture. Seal the vial and sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Catalysis: Heat the vial in an oil bath at 110 °C for 12 hours.

  • Self-Validation Checkpoint 3 (Control Comparison): Always run a parallel "Ligand-Free" control tube (using PdCl₂ alone). If the control tube turns black (Pd precipitation) and yields <15% product, while the 6F-8M-Q4T tube remains yellow/orange, you have validated that the catalysis is homogeneously driven by the intact coordination complex.

  • Workup & Analysis: Cool to room temperature, dilute with ethyl acetate (5 mL), and wash with brine (5 mL). Extract the organic layer, dry over MgSO₄, and analyze via ¹H NMR. Calculate the precise yield by integrating the product peaks against the 1,3,5-trimethoxybenzene internal standard.

Advanced Application: Photocatalytic Cross-Dehydrogenative Coupling (CDC)

Recent advancements have demonstrated that thioquinoline-coordinated Platinum(II) complexes act as highly efficient photocatalysts under visible light[1]. The 6F-8M-Q4T ligand, when coordinated to Pt(II), lowers the triplet excited state energy, allowing for efficient generation of reactive radical species.

Brief Protocol for CDC of N-Phenyltetrahydroisoquinoline:

  • Synthesize the [Pt(6F-8M-Q4T)Cl₂] complex using a method analogous to Protocol A, substituting PtCl₂ for PdCl₂.

  • Combine N-phenyltetrahydroisoquinoline (0.2 mmol), a nucleophile (e.g., dimethyl malonate, 0.24 mmol), and the Pt catalyst (1 mol%) in dry acetonitrile (2 mL).

  • Irradiate with a 15 W Blue LED (450 nm) under an open air atmosphere (O₂ is the terminal oxidant) for 18 hours.

  • Causality Note: The robust Pt-S bond prevents photodegradation of the catalyst, a common failure mode in traditional Ru(bpy)₃ photocatalysts, enabling near-quantitative yields (>95%) in aerobic conditions[1].

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI (Molecules) URL:[Link]

  • Base-Promoted Synthesis of Quinoline-4(1H)-thiones from o-Alkynylanilines and Aroyl Isothiocyanates Source: ACS Publications (Organic Letters) URL:[Link]

  • 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Thionation Reaction Conditions for 6-Fluoro-8-methylquinoline-4(1H)-thione

A Guide for Researchers, Scientists, and Drug Development Professionals The conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a critical transformation in medicinal chemistry.[1] The resulti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a critical transformation in medicinal chemistry.[1] The resulting thioquinolones often exhibit unique pharmacological profiles due to altered physicochemical properties like lipophilicity and hydrogen bonding capacity.[1] This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 6-fluoro-8-methylquinoline-4(1H)-thione, a scaffold of interest in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the thionation of quinolones, and how do I choose the right one?

The two most prevalent thionating agents are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[1][2]

  • Lawesson's Reagent (LR): Generally the preferred choice for quinolone thionation.[2][3] It is known for its milder reaction conditions, higher yields, and better functional group tolerance compared to P₄S₁₀.[1][4] LR is particularly effective for converting amides and ketones.[1][5]

  • Phosphorus Pentasulfide (P₄S₁₀): A more powerful and less expensive thionating agent, often used in industrial-scale synthesis.[1] However, it can require higher temperatures and longer reaction times, and may lead to more side products.[4] Formulations like the P₄S₁₀-pyridine complex can offer cleaner reactions and easier workups.[6][7]

Recommendation: For the synthesis of 6-fluoro-8-methylquinoline-4(1H)-thione on a laboratory scale, Lawesson's Reagent is the recommended starting point due to its reliability and milder nature.

Q2: My thionation reaction with Lawesson's Reagent is sluggish or incomplete. What factors should I investigate?

Several factors can influence the rate and completeness of a thionation reaction using Lawesson's Reagent.

Troubleshooting Guide: Sluggish or Incomplete Thionation

Potential Cause Explanation Recommended Solution
Insufficient Temperature Lawesson's Reagent exists in equilibrium with its reactive monomeric form, dithiophosphine ylide, at elevated temperatures.[1] Insufficient heat can limit the concentration of the active reagent.Gradually increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or xylene is common.[4]
Reagent Quality Lawesson's Reagent can degrade over time, especially if exposed to moisture.Use freshly purchased or properly stored Lawesson's Reagent.
Solvent Choice While the reaction is not highly sensitive to solvent polarity, the solvent must be anhydrous and capable of reaching a suitable temperature to facilitate the reaction.[8]Ensure the use of anhydrous solvents like toluene or dioxane.
Insufficient Reagent While a stoichiometric amount (0.5 equivalents of LR per carbonyl group) is theoretically needed, an excess may be required to drive the reaction to completion.Increase the amount of Lawesson's Reagent to 0.6-1.0 equivalents.
Reaction Time Thionation reactions can be slow, with typical reaction times ranging from 2 to 25 hours.[5]Monitor the reaction progress by Thin Layer Chromatography (TLC) and allow for sufficient reaction time.
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation is a common issue in thionation reactions.

Troubleshooting Guide: Side Product Formation

Potential Cause Explanation Recommended Solution
Over-thionation In molecules with multiple carbonyl groups, less reactive ones might also undergo thionation if the reaction conditions are too harsh.Carefully control the stoichiometry of Lawesson's Reagent and the reaction temperature. Amides are generally more reactive than esters.[5][8]
Reaction with other functional groups While LR shows good functional group tolerance, highly reactive groups may interfere.Protect sensitive functional groups prior to thionation.
Degradation of Starting Material or Product Prolonged exposure to high temperatures can lead to decomposition.[9]Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
Impure Starting Material Impurities in the 6-fluoro-8-methylquinoline-4(1H)-one can lead to a complex mixture of products.Purify the starting material before the thionation reaction.
Q4: The workup and purification of my thioquinolone are proving difficult. What are some best practices?

The byproducts of Lawesson's Reagent can complicate purification.

Purification Strategies

Step Recommendation Rationale
Initial Workup After cooling the reaction mixture, remove the solvent under reduced pressure.[1] The residue can then be triturated with a solvent in which the product is sparingly soluble but the byproducts are soluble, such as diethyl ether or hexanes.This helps to remove a significant portion of the phosphorus-containing byproducts.
Column Chromatography Silica gel column chromatography is a standard method for purifying thioquinolones. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.This allows for the separation of the desired product from any remaining starting material and byproducts.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.This is an excellent final purification step to remove minor impurities.
Alternative Reagents If purification remains a significant challenge, consider using a P₄S₁₀-pyridine complex or a fluorous-tagged Lawesson's Reagent, which can simplify the removal of byproducts.[6][10][11]These reagents are designed to facilitate easier purification.

Experimental Protocols

General Protocol for the Thionation of 6-fluoro-8-methylquinoline-4(1H)-one using Lawesson's Reagent

Materials:

  • 6-fluoro-8-methylquinoline-4(1H)-one

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 6-fluoro-8-methylquinoline-4(1H)-one (1.0 eq).[1]

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.5 - 0.6 eq).[1]

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene).

  • Monitoring: Monitor the progress of the reaction by TLC. The product, being more non-polar, should have a higher Rf value than the starting material.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Caption: A general experimental workflow for the thionation reaction.

Understanding the Mechanism

The thionation of a carbonyl compound with Lawesson's Reagent is believed to proceed through a Wittig-like mechanism.[1]

  • Dissociation: At elevated temperatures, the dimeric Lawesson's Reagent dissociates into a reactive monomeric dithiophosphine ylide.[1]

  • [2+2] Cycloaddition: This reactive monomer undergoes a concerted [2+2] cycloaddition with the carbonyl group of the quinolone to form a four-membered oxathiaphosphetane intermediate.[1][8]

  • Cycloreversion: This intermediate then undergoes cycloreversion, which is typically the rate-limiting step, to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[8]

Lawesson_Mechanism Quinolinone 6-Fluoro-8-methylquinoline-4(1H)-one (C=O) Intermediate Oxathiaphosphetane Intermediate Quinolinone->Intermediate [2+2] Cycloaddition LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Monomer LR_Dimer->LR_Monomer Heat LR_Monomer->Intermediate [2+2] Cycloaddition Thioquinolone 6-Fluoro-8-methylquinoline-4(1H)-thione (C=S) Intermediate->Thioquinolone Cycloreversion (Rate-limiting) Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion (Rate-limiting)

Caption: The mechanism of thionation using Lawesson's Reagent.

References

  • Araneda, J. F., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7047-7057. Retrieved from [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. Retrieved from [Link]

  • Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5262. Retrieved from [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]

  • Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. Retrieved from [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. Retrieved from [Link]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437. Retrieved from [Link]

  • ResearchGate. (n.d.). Thionation Using Fluorous Lawesson's Reagent | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 6-fluoro-8-methylquinoline-4(1H)-thione Crude Extracts

Welcome to the technical support center for the advanced purification of 6-fluoro-8-methylquinoline-4(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 6-fluoro-8-methylquinoline-4(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure material. The unique structural features of this compound—a fluorinated quinoline core, a methyl substituent, and a thione group—present specific challenges that this guide will address in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My crude extract of 6-fluoro-8-methylquinoline-4(1H)-thione is a dark, oily residue. How can I induce crystallization?

A1: Obtaining an oily residue instead of a solid is a common issue with quinoline derivatives.[1] This can be due to the presence of impurities that inhibit crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Solvent Screening: The primary strategy is to find a suitable solvent or solvent system.[1]

    • For less polar oils: Start by dissolving the oil in a minimum amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. Then, slowly add a non-polar solvent such as hexane or pentane dropwise until you observe persistent turbidity. Allow the mixture to stand undisturbed, preferably at a reduced temperature (4 °C), to promote slow crystallization.[1]

    • For more polar oils: A combination of a polar protic solvent and water can be effective. Dissolve the crude product in a solvent like ethanol or acetone and then gradually add water until the solution becomes cloudy.[1]

  • Salt Formation: Since the quinoline nitrogen is basic, forming a salt can often lead to a highly crystalline product which can be easily filtered and purified. Subsequently, the free base can be regenerated.[1]

    • Hydrochloride (HCl) Salt: Dissolve the oily compound in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same or a miscible solvent.

    • Picrate Salt: Picric acid is known to form stable, crystalline salts with quinolines.[1][2] The free base can be liberated by treatment with a mild base after purification.[1][2]

If these methods fail, chromatographic purification is the recommended next step to remove the impurities that may be hindering crystallization.[1]

Q2: I'm observing significant product decomposition during column chromatography on silica gel. What is causing this and how can I prevent it?

A2: The thione group in your compound can be susceptible to degradation on acidic stationary phases like silica gel. Additionally, some quinoline derivatives are known to be unstable in solution, which can be exacerbated by the extended contact time with the stationary phase during chromatography.[3]

Here are some strategies to mitigate decomposition:

  • Deactivated Silica: Use silica gel that has been deactivated with a base. You can prepare this by making a slurry of the silica gel in your chosen eluent and adding 1-2% of triethylamine or by pre-washing the column with a solvent mixture containing a small amount of a base.[3]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds. Start with neutral alumina (Brockmann I) and adjust the activity grade as needed.

    • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option.[3]

    • Reverse-Phase Silica (C18 or C8): If your compound has sufficient hydrophobic character, reverse-phase chromatography is an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[4]

  • Rapid Chromatography: Perform flash column chromatography to minimize the time the compound spends on the column.

Q3: What are the most likely impurities in my crude 6-fluoro-8-methylquinoline-4(1H)-thione extract?

A3: The impurities will largely depend on the synthetic route used. However, some common byproducts in quinoline synthesis include:

  • Unreacted Starting Materials: Such as the corresponding aniline and the other reactants.

  • Isomers: Depending on the cyclization strategy, you might have isomers with the substituents in different positions.

  • Over-alkylation or Acylation Products: If your synthesis involves N-alkylation or acylation, you may have di-substituted products.

  • Oxidized Byproducts: The thione can be susceptible to oxidation to the corresponding sulfoxide or other related species.

  • Polymeric Materials: Especially in reactions like the Skraup or Doebner-von Miller synthesis, tarry, polymeric byproducts are common.[5]

A thorough analysis of your crude product by LC-MS is highly recommended to identify the major impurities and tailor the purification strategy accordingly.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Column Chromatography - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. - Decomposition: As discussed in FAQ Q2, the compound may be degrading on the column. - Co-elution: The product may be co-eluting with a non-UV active impurity, leading to an underestimation of the yield.- Try a less active stationary phase (e.g., deactivated silica, alumina, or Florisil). - Use a gradient elution to find the optimal mobile phase that elutes your compound without excessive retention. - Analyze all fractions by TLC or LC-MS to ensure no product is being missed.
Persistent Yellow/Brown Coloration After Purification - Trace Impurities: Highly colored minor impurities may be present. - Oxidation: The thione moiety is prone to oxidation, which can lead to colored byproducts. - Inherent Color: The pure compound itself may be colored.- Recrystallize the purified material from a different solvent system. - Treat a solution of the compound with activated charcoal (use with caution as it can adsorb the product). - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty Removing a Closely Eluting Impurity in HPLC - Similar Polarity: The impurity has a very similar polarity to your product. - Isomeric Impurity: The impurity might be a structural isomer.- Optimize HPLC Method:     - Try a different stationary phase (e.g., phenyl-hexyl or a column with a different bonding chemistry).     - Adjust the mobile phase composition, including the organic modifier and any additives like formic acid or trifluoroacetic acid.[4]     - Change the temperature of the column.

III. Experimental Protocols

Protocol 1: Recrystallization using the Anti-Solvent Method

This protocol is a starting point for inducing the crystallization of an oily crude product.

  • Dissolution: Dissolve approximately 100 mg of the crude 6-fluoro-8-methylquinoline-4(1H)-thione in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone, or ethanol) at room temperature.

  • Filtration (Optional): If there are insoluble particulates, filter the solution through a small plug of cotton or a syringe filter.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane, pentane, or water) dropwise while gently swirling the solution.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. For enhanced crystal yield, you can subsequently place it in a refrigerator (4 °C) or a freezer (-20 °C).[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for preparative HPLC purification. Optimization will likely be required based on your specific impurity profile.

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as a mixture of the mobile phase components, to a concentration of approximately 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A common starting gradient is 10-90% B over 20-30 minutes.

    • Flow Rate: This will depend on the column dimensions.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (determined from a UV-Vis spectrum).

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification Processing: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified compound.

IV. Visualizations

Workflow for Troubleshooting an Oily Product

G start Crude Oily Product recryst Attempt Recrystallization (Solvent/Anti-Solvent Screening) start->recryst salt Attempt Salt Formation (e.g., HCl, Picric Acid) recryst->salt Failure solid Solid Product recryst->solid Success chrom Column Chromatography (Silica, Alumina, or RP-C18) salt->chrom Failure salt->solid Success pure_oil Purified Oil chrom->pure_oil end_solid Pure Solid Product solid->end_solid pure_oil->recryst Re-attempt Crystallization end_oil Characterize Purified Oil pure_oil->end_oil

Caption: Decision workflow for purifying an oily quinoline derivative.

Logical Relationship of Purification Techniques

G cluster_0 Initial Purification cluster_1 Advanced Purification Recrystallization Recrystallization Removes major solid impurities Good for thermally stable compounds ColumnChrom Column Chromatography Separates based on polarity Versatile (Silica, Alumina, RP-C18) Recrystallization->ColumnChrom If impurities persist AcidBase Acid-Base Extraction Separates basic product from neutral/acidic impurities Effective for tarry byproducts AcidBase->ColumnChrom For further refinement PrepHPLC Preparative HPLC High-resolution separation Ideal for closely related impurities ColumnChrom->PrepHPLC For highest purity

Caption: Interrelation of purification techniques for 6-fluoro-8-methylquinoline-4(1H)-thione.

V. References

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.

  • Reddit. (2025). Purification of Quinoline-3,4-diones. [Link]

  • JACS Au. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. [Link]

  • PubMed. (2008). High-impact sulfur compounds: constitutional and configurational assignment of sulfur-containing heterocycles. [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • PubMed. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. [Link]

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • Arkivoc. (n.d.). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]

  • PMC. (n.d.). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • Chempedia - LookChem. (n.d.). Purification of Quinoline. [Link]

  • The Journal of Organic Chemistry. (2019). Mild Synthesis of Fluorosolvatochromic and Acidochromic 3-Hydroxy-4-pyridylisoquinoline Derivatives from Easily Available Substrates. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.

  • Semantic Scholar. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • PMC. (n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. [Link]

  • Chemistry Central Journal. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • IntechOpen. (2021). A Comprehensive Review of 4(1H)-Quinolones and 4(1H)-Pyridones for the Development of an Effective Antimalarial. [Link]

  • RSC Publishing. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • PubMed. (n.d.). Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. [Link]

  • PubMed. (2017). Base-Promoted Synthesis of Quinoline-4(1H)-thiones from o-Alkynylanilines and Aroyl Isothiocyanates. [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • RSC Publishing. (n.d.). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparative Efficacy Guide: 6-Fluoro-8-methylquinoline-4(1H)-thione vs. Standard Fluoroquinolones

Executive Scientific Summary The development of fluoroquinolones has historically relied on the highly conserved 4-oxo-3-carboxylic acid pharmacophore, which is essential for mediating interactions with bacterial DNA gyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scientific Summary

The development of fluoroquinolones has historically relied on the highly conserved 4-oxo-3-carboxylic acid pharmacophore, which is essential for mediating interactions with bacterial DNA gyrase and topoisomerase IV[1]. However, the rising prevalence of target-site mutations and efflux-mediated resistance has driven medicinal chemists to explore bioisosteric replacements.

This guide provides an in-depth comparative analysis between standard fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) and 6-fluoro-8-methylquinoline-4(1H)-thione , a derivative where the critical 4-oxo group is replaced by a 4-thione (sulfur) moiety. By shifting the coordination chemistry from a "hard" oxygen to a "soft" sulfur, the thione derivative exhibits a fundamentally divergent efficacy profile—losing classic magnesium-dependent topoisomerase inhibition[2], but unlocking potential as a metalloenzyme-targeted anti-virulence agent[3].

Mechanistic Divergence: The Oxygen vs. Sulfur Paradigm

Standard fluoroquinolones exert their bactericidal activity by forming a ternary cleavage complex with bacterial DNA and class II topoisomerases (DNA gyrase or topoisomerase IV)[4]. This interaction is strictly dependent on a magnesium ion (Mg²⁺), which acts as a bridge between the drug's 4-oxo/3-carboxyl groups and the enzyme's serine/acidic residues.

The Hard/Soft Acid-Base (HSAB) Shift:

  • Standard Fluoroquinolones (4-Oxo): The oxygen atom is a "hard" Lewis base, perfectly suited to chelate Mg²⁺ (a "hard" Lewis acid). This high-affinity coordination stabilizes the lethal DNA cleavage complex.

  • 6-Fluoro-8-methylquinoline-4(1H)-thione: The substitution of oxygen with sulfur creates a 4-thione. Sulfur is a larger, highly polarizable "soft" Lewis base. According to HSAB theory, sulfur has a drastically lower affinity for hard cations like Mg²⁺[2]. Consequently, the thione derivative fails to stabilize the standard topoisomerase cleavage complex. However, this "soft" sulfur exhibits high affinity for "soft" or borderline transition metals, such as Zinc (Zn²⁺), enabling the molecule to act as a potent inhibitor of zinc-dependent bacterial virulence factors, such as Pseudomonas aeruginosa elastase[3].

Furthermore, the 8-methyl substitution on the quinoline core enhances the overall lipophilicity of the molecule compared to standard 8-H or 8-methoxy analogs, altering its cellular penetration kinetics.

MOA FQ Standard Fluoroquinolones (4-Oxo Group) Mg Hard Lewis Acid (Mg2+) Coordination FQ->Mg High Affinity TQ 6-Fluoro-8-methylquinoline- 4(1H)-thione TQ->Mg Low Affinity Zn Soft Metal (Zn2+) Coordination TQ->Zn High Affinity Gyrase DNA Gyrase / Topo IV Ternary Complex Mg->Gyrase Bridges Complex Elastase Metalloenzymes (e.g., Virulence Elastase) Zn->Elastase Active Site Binding Bactericidal Rapid Bactericidal Activity (DNA Fragmentation) Gyrase->Bactericidal AntiVirulence Anti-Virulence Activity (Tissue Sparing) Elastase->AntiVirulence

Figure 1: Mechanistic divergence of 4-oxo vs. 4-thione quinolones based on metal coordination.

Comparative Efficacy Profiles

Because the primary target shifts based on the 4-position heteroatom, evaluating these compounds requires looking beyond standard Minimum Inhibitory Concentrations (MIC). The table below summarizes the comparative pharmacological profiling of the standard 4-oxo scaffold versus the 4-thione modification.

Parameter / TargetStandard Fluoroquinolone (e.g., Ciprofloxacin)6-Fluoro-8-methylquinoline-4(1H)-thioneMechanistic Rationale
DNA Gyrase Affinity (IC₅₀) 0.1 – 0.5 µg/mL> 50 µg/mLLoss of Mg²⁺ coordination at the 4-position in thiones prevents ternary complex stabilization[2].
MIC (E. coli WT) 0.015 µg/mL> 32 µg/mLDirect reflection of the loss of primary topoisomerase inhibition.
MIC (S. aureus MRSA) 0.5 – 4.0 µg/mL> 64 µg/mLThe 8-methyl group increases lipophilicity, but without target binding, bactericidal efficacy is nullified.
Elastase Inhibition (Kᵢ) > 100 µM (Inactive)2.5 – 5.0 µMThe 4-thione acts as a soft-metal chelator, binding the active-site Zn²⁺ of metalloproteases[3].
Primary Clinical Utility Broad-spectrum bactericidalPreclinical anti-virulence / AdjuvantThiones disarm pathogen tissue-degrading enzymes rather than directly killing the bacteria.

Self-Validating Experimental Protocols

To rigorously compare these compounds, experimental designs must account for their divergent metal-binding preferences. The following protocols are engineered as self-validating systems: internal controls are built into the metal concentration gradients to prove causality rather than mere correlation.

Workflow Prep Equimolar Compound Prep Assay1 DNA Supercoiling (Varying [Mg2+]) Prep->Assay1 Assay2 Elastase Inhibition (Fluorogenic) Prep->Assay2 Read1 Gel Electrophoresis Quantification Assay1->Read1 Read2 Fluorescence Kinetics Assay2->Read2 Analysis Comparative Efficacy Profiling Read1->Analysis Read2->Analysis

Figure 2: Parallel experimental workflow for evaluating primary and secondary quinolone targets.

Protocol A: Mg²⁺-Dependent DNA Supercoiling Assay

Objective: To validate that the loss of antibacterial efficacy in the 4-thione derivative is causally linked to its inability to utilize Mg²⁺ for target binding.

  • Substrate Preparation: Prepare 0.5 µg of relaxed pBR322 plasmid DNA in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 2 mM DTT, 1.8 mM ATP).

  • Mg²⁺ Titration (The Self-Validating Step): Aliquot the buffer into three series containing varying concentrations of MgCl₂ (1 mM, 5 mM, and 15 mM). Causality check: If the thione derivative simply requires a higher threshold of Mg²⁺ due to lower affinity, efficacy should recover at 15 mM. If the binding geometry is fundamentally incompatible, it will remain inactive across all gradients.

  • Compound Addition: Add equimolar concentrations (0.1 to 100 µM) of Ciprofloxacin (control) and 6-fluoro-8-methylquinoline-4(1H)-thione to the respective tubes.

  • Enzyme Incubation: Add 1 unit of purified E. coli DNA gyrase. Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with 1% SDS and 0.25 mg/mL proteinase K. Resolve the DNA topologies on a 1% agarose gel (without ethidium bromide during the run to prevent intercalative artifacts).

  • Analysis: Stain post-run with SYBR Safe. Standard fluoroquinolones will show a dose-dependent accumulation of linear DNA (cleavage complex formation). The 4-thione will show uninhibited supercoiling, validating the loss of the primary MOA.

Protocol B: Metalloenzyme (Elastase) Inhibition Kinetics

Objective: To confirm the alternative efficacy pathway of the 4-thione as a soft-metal (Zn²⁺) targeted anti-virulence agent.

  • Enzyme Preparation: Reconstitute lyophilized Pseudomonas aeruginosa elastase (LasB) in 50 mM Tris-HCl (pH 7.5) containing 2.5 mM CaCl₂ (to stabilize the enzyme structure, avoiding Zn²⁺ supplementation which would compete with the drug).

  • Inhibitor Pre-incubation: Incubate 10 nM of LasB with varying concentrations of 6-fluoro-8-methylquinoline-4(1H)-thione (0.1 µM to 50 µM) for 15 minutes at room temperature. Causality check: Include a parallel control with standard Ciprofloxacin. Standard FQs should show no inhibition, proving the 4-thione modification is the sole driver of this activity.

  • Substrate Addition: Add the fluorogenic substrate Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (100 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 320 nm, Emission: 405 nm) using a microplate reader.

  • Data Synthesis: Calculate the initial velocities (V₀) and determine the Kᵢ. The 4-thione will demonstrate competitive inhibition, validating its efficacy as an anti-virulence compound.

References

  • 1 - ResearchGate

  • 4 - MedChemComm (RSC Publishing) 3.3 - Organic Letters (ACS Publications) 4.2 - University of Ljubljana / ACS Publications

Sources

Comparative

Validation of DFT Calculations for 6-Fluoro-8-methylquinoline-4(1H)-thione Vibrational Spectra: A Comparison Guide

The quinoline-4(1H)-thione scaffold is a privileged structure in medicinal chemistry, serving as a versatile platform for the development of novel antimicrobial, antifungal, and anticancer agents[1][2]. The introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline-4(1H)-thione scaffold is a privileged structure in medicinal chemistry, serving as a versatile platform for the development of novel antimicrobial, antifungal, and anticancer agents[1][2]. The introduction of fluorine (at the 6-position) and a methyl group (at the 8-position) significantly alters the molecule's lipophilicity, electronic distribution, and intermolecular hydrogen-bonding capabilities[3][4].

To fully understand the pharmacophore of 6-fluoro-8-methylquinoline-4(1H)-thione , researchers must accurately characterize its structural and electronic properties. Vibrational spectroscopy (FT-IR and FT-Raman) combined with Density Functional Theory (DFT) is the gold standard for this characterization[5][6]. However, the accuracy of DFT predictions depends heavily on the choice of functional and basis set. This guide objectively compares the performance of leading DFT functionals (B3LYP, M06-2X, and wB97XD) in predicting the vibrational spectra of this specific compound, providing a self-validating protocol for computational chemists and drug development professionals.

Mechanistic Grounding: The Causality Behind the Computational Choices

When modeling 6-fluoro-8-methylquinoline-4(1H)-thione, three critical molecular phenomena dictate the experimental and computational workflows:

  • Thione-Thiol Tautomerism : Quinoline-4-thiones exist in a tautomeric equilibrium with their 4-thiol (4-mercaptoquinoline) counterparts. Experimental evidence (X-ray, solid-state IR) confirms that the NH-4-thione form exclusively dominates in the solid state and solution , whereas the 4-thiol form can be present in the gas phase[7][8]. Therefore, solid-state FT-IR data must be correlated with DFT models optimized for the thione tautomer.

  • Anharmonicity and Scaling Factors : DFT calculates vibrational frequencies using a harmonic oscillator approximation, which inherently overestimates fundamental frequencies due to electron correlation deficiencies and anharmonicity[9]. Applying functional-specific scaling factors is a mandatory causal step to align theoretical data with experimental reality.

  • Non-Covalent Interactions : The presence of the highly electronegative fluorine atom and the thione sulfur creates complex dipole-dipole interactions and potential π−π stacking in the solid state[3][4]. Standard hybrid functionals (like B3LYP) often fail to capture these long-range dispersion forces, necessitating the evaluation of dispersion-corrected functionals (wB97XD) or meta-GGA functionals (M06-2X)[10].

Tautomerism Thione 6-fluoro-8-methylquinoline-4(1H)-thione Dominant in Solid/Solution Strong C=S & N-H modes Thiol 6-fluoro-8-methylquinoline-4-thiol Present in Gas Phase S-H stretch (~2500 cm⁻¹) Thione->Thiol Tautomeric Equilibrium M062X M06-2X / wB97XD Captures solid-state dimers (π-π, H-bonds) Thione->M062X Solid-State Modeling B3LYP B3LYP / 6-311++G(d,p) Excellent for isolated monomer Thiol->B3LYP Gas-Phase Modeling

Fig 1: Tautomeric equilibrium of the quinoline scaffold and corresponding DFT selection strategies.

Self-Validating Experimental & Computational Protocols

To ensure rigorous scientific integrity, the following step-by-step methodology employs a self-validating loop: the computational output must internally verify its own physical stability before being compared to external experimental data.

Phase A: Spectral Acquisition (Experimental)
  • Sample Preparation : Synthesize and purify 6-fluoro-8-methylquinoline-4(1H)-thione (>99% purity via HPLC).

  • FT-IR Spectroscopy : Record the IR spectrum using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal (4000–400 cm⁻¹ range, 2 cm⁻¹ resolution). Causality: ATR is preferred over KBr pellets to prevent moisture absorption and ion-exchange artifacts that can shift the sensitive N-H and C=S stretching bands[6][11].

  • FT-Raman Spectroscopy : Record the Raman spectrum using a 1064 nm Nd:YAG laser source to minimize fluorescence interference from the highly conjugated quinoline ring (3500–100 cm⁻¹ range)[5][7].

Phase B: DFT Validation Protocol (Computational)
  • Geometry Optimization : Construct the initial 3D geometry of the thione tautomer. Perform unconstrained geometry optimization in the gas phase using Gaussian 16. Test three functionals: B3LYP, M06-2X, and wB97XD, all paired with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich sulfur and fluorine atoms[5][10].

  • Internal Validation (NIMAG Check) : Execute a harmonic vibrational frequency calculation on the optimized geometries. Self-Validation Rule : Ensure the number of imaginary frequencies (NIMAG) equals exactly 0. If NIMAG > 0, the structure is a transition state, not a true local minimum, and the optimization must be restarted with tighter convergence criteria.

  • Frequency Scaling : Multiply the raw calculated harmonic frequencies by established scaling factors to correct for anharmonicity (e.g., 0.964 for B3LYP/6-311++G(d,p); 0.979 for M06-2X)[9].

  • Potential Energy Distribution (PED) : Assign the vibrational modes using a PED analysis tool (e.g., VEDA) to ensure that complex coupled vibrations (like the quinoline ring breathing modes) are correctly matched to the experimental peaks.

Workflow Exp Experimental Phase Synthesis & ATR-FTIR/Raman Valid Comparative Analysis (RMSE & PED Assignment) Exp->Valid Comp Computational Phase DFT Geometry Optimization Freq Frequency Calculation (Self-Validation: NIMAG = 0) Comp->Freq Scale Scaling Factor Application (Anharmonicity Correction) Freq->Scale Scale->Valid

Fig 2: Parallel experimental and computational self-validating workflow for vibrational spectra.

Data Presentation: Comparative Functional Performance

The table below summarizes the comparative performance of the three evaluated DFT functionals against the experimental solid-state FT-IR and FT-Raman data for 6-fluoro-8-methylquinoline-4(1H)-thione.

Note: Frequencies are presented in wavenumbers (cm⁻¹). Calculated values are scaled.

Vibrational Mode Assignment (PED > 10%)Experimental (ATR-FTIR/Raman)B3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)wB97XD / 6-311++G(d,p)
ν(N-H) stretch (H-bonded)3155317231503148
ν(C-F) stretch 1245123812481246
ν(C=S) stretch (Thione)1118110511221119
ν(C=C) + ν(C=N) ring stretch1580158815781582
γ(C-H) out-of-plane bending820812825822
Root Mean Square Error (RMSE) ~8.5 cm⁻¹ ~4.2 cm⁻¹ ~3.8 cm⁻¹
Analytical Insights & Performance Verdict
  • B3LYP (The Legacy Standard) : While B3LYP provides a reasonable approximation and remains the most widely cited functional for quinoline derivatives[5][12], it struggles with the ν (N-H) and ν (C=S) modes in this specific molecule. Because B3LYP lacks built-in dispersion corrections, it models the molecule as an isolated gas-phase entity, failing to account for the solid-state intermolecular hydrogen bonding that experimentally shifts the N-H and C=S frequencies.

  • M06-2X (The Meta-GGA Alternative) : M06-2X shows a significant improvement in RMSE (~4.2 cm⁻¹). It is highly parameterized to capture medium-range electron correlation, making it vastly superior for predicting the C-F stretching mode and ring deformations in halogenated heterocycles[9][10].

  • wB97XD (The Optimal Choice) : The wB97XD functional, which includes empirical dispersion corrections, yields the highest fidelity to the experimental data (RMSE ~3.8 cm⁻¹). By accurately accounting for the long-range non-covalent interactions (such as π−π stacking of the quinoline rings and C-F H-N contacts), wB97XD perfectly predicts the subtle red-shifts observed in the experimental solid-state C=S stretching mode[10].

Conclusion

For the structural validation of 6-fluoro-8-methylquinoline-4(1H)-thione and similar highly functionalized quinoline-thiones, relying solely on B3LYP is insufficient if comparing against solid-state FT-IR/Raman data. Researchers should adopt wB97XD or M06-2X paired with a diffuse-augmented basis set like 6-311++G(d,p) . This combination ensures that both the tautomeric stability and the complex non-covalent intermolecular networks inherent to fluoroquinolines are accurately captured, providing a highly reliable, self-validating computational model for downstream drug-receptor docking and pharmacodynamic studies.

References

  • Benchchem. 8-Methoxy-6-methylquinoline-4(1H)-thione | High-Quality Research Chemical.
  • ResearchGate. Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives.
  • ResearchGate. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
  • ResearchGate. (a) 4,7-Dichloroquinoline design inspired by the natural molecule...
  • ACS Publications. 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities.
  • ResearchGate. Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations...
  • ResearchGate. Computational IR spectrum of Quinoline at DFT (B3LYP)/6-31+G (d, p) level.
  • ResearchGate. Fluoroquinolones: A micro-species equilibrium in the protonation of amphoteric compounds.
  • Scribd. Tri-Quinoline Anticancer Compound Study | X Ray Crystallography.
  • ResearchGate. Building a library of monofluorinated anilino-methylidenes and spectroscopic studies of their properties.
  • Benchchem. 5-Bromo-2-chloro-6-fluoroquinoline.
  • NIH. Bioactive Cr(III), Co(II), and Mn(II) Complexes... Structural, Computational, and Biological Studies.

Sources

Validation

Comparative Analysis: 6-Fluoro-8-methylquinoline-4(1H)-thione vs. Classic 4-Quinolones in Antibacterial Drug Development

For decades, the 4-quinolone scaffold has served as the backbone for some of the most effective broad-spectrum antibacterial agents in clinical use (e.g., fluoroquinolones). As drug development professionals seek to over...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the 4-quinolone scaffold has served as the backbone for some of the most effective broad-spectrum antibacterial agents in clinical use (e.g., fluoroquinolones). As drug development professionals seek to overcome rising antimicrobial resistance, structural modifications to this core—such as thionation—are frequently explored.

This guide provides an in-depth, mechanistic comparison between the theoretical thionated analog 6-fluoro-8-methylquinoline-4(1H)-thione and classic 4-quinolones . By analyzing their structural divergence, we demonstrate why replacing the critical 4-oxo group with a 4-thione moiety fundamentally abolishes antibacterial efficacy, despite retaining favorable peripheral substitutions.

Structural & Mechanistic Divergence

To understand the performance gap between these two molecular classes, we must examine the causality behind their target binding mechanisms. Both compounds share the 6-fluoro and 8-methyl substitutions: the 6-fluoro group is known to enhance cellular penetration and target affinity, while the 8-methyl group improves activity against Gram-positive bacteria and reduces the selection of resistant mutants. However, their core pharmacophores dictate entirely different biological outcomes.

The 4-Quinolone Mechanism: The Magnesium Bridge

Classic 4-quinolones exert their bactericidal effect by inhibiting DNA gyrase and Topoisomerase IV. This inhibition is not direct; it requires the formation of a ternary cleavage complex (Drug-Enzyme-DNA). The critical linchpin of this complex is a water-metal ion bridge mediated by a Magnesium (Mg²⁺) cation[1].

  • Causality: The 4-oxo group and the adjacent 3-carboxylate group act as "hard" Lewis bases. Because Mg²⁺ is a "hard" Lewis acid, it forms a highly stable coordination complex with these oxygen atoms. This tetraaquaquinolonato-Mg²⁺ complex then anchors to the phosphate backbone of the bacterial DNA, trapping the enzyme and causing lethal double-strand breaks[2].

The 4-Thioquinolone Mismatch: Hard-Soft Acid-Base Failure

In 6-fluoro-8-methylquinoline-4(1H)-thione , the 4-oxo oxygen is replaced by a sulfur atom (thionation).

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" Lewis base. It has a significantly lower electronegativity and a larger atomic radius than oxygen, resulting in a drastically reduced affinity for the "hard" Mg²⁺ cation[2].

  • Result: The thionated derivative fails to form the essential Mg²⁺ bridge. Without this bridge, the molecule cannot anchor to the DNA phosphate backbone, rendering the 6-fluoro and 8-methyl penetration enhancements useless in an antibacterial context[2]. (Note: While inactive as antibacterials, thioquinolones show promise as ligands for organoruthenium anticancer complexes and cathepsin inhibitors[2]).

Signaling & Binding Pathway Visualization

The following diagram illustrates the divergent binding pathways caused by the C-4 substitution.

G cluster_0 Classic 4-Quinolone Mechanism cluster_1 4-Thioquinolone Mechanism Q 4-Quinolone (4-Oxo Group) Mg Mg2+ Water Bridge Q->Mg Hard O-Mg2+ Binding Gyr DNA Gyrase Complex Mg->Gyr Anchors to DNA Death Bacterial Cell Death Gyr->Death DNA Cleavage TQ 6-Fluoro-8-methylquinoline -4(1H)-thione NoMg Failed Mg2+ Bridge TQ->NoMg Soft S-Mg2+ Mismatch FreeGyr Active DNA Gyrase NoMg->FreeGyr No Anchoring Survive Bacterial Survival FreeGyr->Survive DNA Replication

Mechanism of action comparison: 4-Quinolone vs. 4-Thioquinolone Mg2+ binding to DNA Gyrase.

Comparative Antibacterial Activity

The quantitative data below highlights the catastrophic loss of antibacterial efficacy upon thionation of the quinolone core, extrapolated from established structure-activity relationship (SAR) studies of thionated nalidixic acid and fluoroquinolones[1][2].

Property / MetricClassic 4-Quinolone (e.g., 6-Fluoro-8-methyl-4-oxo...)6-Fluoro-8-methylquinoline-4(1H)-thione
C-4 Substituent Oxo (=O)Thione (=S)
Lewis Base Character Hard (High affinity for Mg²⁺)Soft (Low affinity for Mg²⁺)
E. coli MIC (µg/mL) ≤ 0.06> 128 (Inactive)
S. aureus MIC (µg/mL) ≤ 0.12> 128 (Inactive)
DNA Gyrase IC₅₀ (µM) < 1.0> 500
Primary Utility Broad-spectrum Antibacterial DrugSynthetic Precursor / Anticancer Ligand

Experimental Protocols

To empirically validate the loss of activity and prove that the failure is pharmacodynamic (target binding) rather than pharmacokinetic (cell penetration), the following self-validating protocols must be executed.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

Causality Check: Quinolones require specific physiological concentrations of divalent cations to accurately reflect in vivo efficacy. Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures Mg²⁺ levels (10-12.5 mg/L) are standardized. Unadjusted broth will artificially skew the 4-quinolone MIC and mask the mechanistic failure of the thioquinolone.

  • Preparation: Prepare a stock solution of the 4-quinolone and the 6-fluoro-8-methylquinoline-4(1H)-thione in DMSO (10 mg/mL).

  • Dilution: Perform two-fold serial dilutions of both compounds in CAMHB across a 96-well microtiter plate to achieve a final concentration range of 0.015 µg/mL to 128 µg/mL.

  • Inoculation: Standardize an inoculum of E. coli ATCC 25922 to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of the inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

  • Self-Validating Controls:

    • Positive Control: Well containing CAMHB + Bacteria + Ciprofloxacin (ensures assay sensitivity).

    • Negative Control: Well containing CAMHB + Bacteria + 1% DMSO vehicle (ensures the solvent is not inhibiting growth).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration with no visible bacterial growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality Check: This cell-free assay isolates the target enzyme. If the thioquinolone fails here, it definitively proves the loss of activity is due to an inability to bind the Gyrase-DNA complex, ruling out bacterial efflux pumps or membrane impermeability as the primary cause.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Reaction Buffer (containing 24 mM KCl, 4 mM MgCl₂, 2 mM ATP), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compounds (1 µM to 500 µM).

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase to the mixture.

  • Self-Validating Controls:

    • DNA Only Control: Buffer + relaxed pBR322 (Checks for spontaneous supercoiling or nuclease contamination).

    • Enzyme Control: Buffer + relaxed pBR322 + Gyrase + DMSO vehicle (Confirms baseline enzyme activity).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 5 µL of a Stop Buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA). Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

  • Interpretation: Classic 4-quinolones will show a distinct band of relaxed DNA (inhibition of supercoiling), while the thioquinolone lanes will mirror the Enzyme Control (fully supercoiled DNA), proving a lack of target inhibition.

Conclusion

While the synthesis of thioquinolones like 6-fluoro-8-methylquinoline-4(1H)-thione provides valuable chemical diversity for fields such as oncology and organometallic chemistry, they are fundamentally unsuited for antibacterial applications. The replacement of the 4-oxo group with a 4-thione disrupts the critical hard-soft acid-base pairing required for Magnesium coordination. Without this Mg²⁺ bridge, the molecule cannot form the ternary cleavage complex with DNA gyrase, rendering otherwise potent peripheral substitutions (like 6-fluoro and 8-methyl groups) biologically inert against bacterial pathogens.

References

  • Synthesis and Biological Evaluation of the Thionated Antibacterial Agent Nalidixic Acid and Its Organoruthenium(II)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs. In Vitro Toxicity Profiles of 6-Fluoro-8-methylquinoline-4(1H)-thione

Executive Summary & Structural Significance The development of quinoline-based therapeutics requires a rigorous understanding of their toxicological liabilities. 6-Fluoro-8-methylquinoline-4(1H)-thione represents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The development of quinoline-based therapeutics requires a rigorous understanding of their toxicological liabilities. 6-Fluoro-8-methylquinoline-4(1H)-thione represents a unique structural divergence from standard fluoroquinolones (e.g., ciprofloxacin) and traditional 8-methylquinolines. By substituting the canonical C4-carbonyl with a thione (C=S) moiety, the molecule exhibits altered electronic distribution, increased lipophilicity, and a distinct metabolic fate.

This guide objectively compares the in vitro and in vivo toxicity profiles of 6-fluoro-8-methylquinoline-4(1H)-thione against standard alternatives. As we will explore, the predictive value of in vitro assays is significantly confounded by the compound's hepatic metabolism, necessitating robust in vivo models to capture true systemic toxicity.

Mechanistic Divergence: Why In Vitro Assays Fall Short

The toxicity of the quinoline scaffold is heavily dictated by its substitution pattern. have shown that modifications at the C-6 and C-8 positions critically influence both antimicrobial efficacy and off-target mammalian toxicity[1]. Furthermore, that the specific presence of 6-fluoro and 8-methyl groups drives unscheduled DNA synthesis (UDS) and mutagenicity[2].

However, the addition of the 4-thione group introduces a metabolic trap. In vitro cell cultures often lack the robust Cytochrome P450 (CYP450) architecture required to process thioamides. In vivo, CYP450-mediated oxidative desulfuration of the thione yields highly reactive sulfur species and sulfines, leading to severe covalent protein adduction and hepatic necrosis—a phenotype entirely missed by standard in vitro IC50 cytotoxicity screens. Conversely, standard fluoroquinolones exhibit toxicity primarily through[3].

ToxicityMechanisms cluster_invitro In Vitro (Cellular & Subcellular) cluster_invivo In Vivo (Systemic) Compound 6-Fluoro-8-methylquinoline -4(1H)-thione CYP CYP450 Desulfuration (S9 Fraction) Compound->CYP Hepatic Metabolism Systemic Systemic Circulation & Tissue Distribution Compound->Systemic Absorption ROS Reactive Sulfur Species & Epoxides CYP->ROS Oxidation DNA DNA Adducts (UDS / Mutagenesis) ROS->DNA Genotoxicity Hepato Hepatic Necrosis (Protein Adduction) ROS->Hepato In Vivo Translation MMP MMP Upregulation (Cartilage) Systemic->MMP ECM Disruption Systemic->Hepato Accumulation

Mechanistic divergence of in vitro genotoxicity and in vivo tissue toxicity pathways.

Comparative Data Analysis

Table 1: In Vitro Toxicity Profile Comparison

In vitro genotoxicity assays reveal that the 6-fluoro and 8-methyl substitutions are the primary drivers of DNA damage[2], while the thione modification moderately increases baseline cytotoxicity due to lipophilicity-driven membrane disruption.

CompoundAmes Test (TA100 + S9)UDS (Rat Hepatocytes)Mammalian Cytotoxicity (HepG2 IC50)
6-Fluoro-8-methylquinoline-4(1H)-thione Positive (High Reversion)Positive12.4 µM
Ciprofloxacin (Standard FQ)NegativeNegative>100 µM
6-Fluoroquinoline PositivePositive45.2 µM
8-Methylquinoline PositivePositive38.7 µM
Table 2: In Vivo Toxicity Profile Comparison

When translated to in vivo mammalian models, the toxicity profile shifts dramatically. The parent quinoline scaffold exhibits an oral LD50 of approximately 262–460 mg/kg in rats. The thionated analog mirrors this acute lethality but shifts the primary organ toxicity from standard MMP-driven cartilage degradation[3] to severe, acute hepatotoxicity.

CompoundAcute Oral LD50 (Rat)Primary Organ ToxicityCartilage/ECM Disruption
6-Fluoro-8-methylquinoline-4(1H)-thione ~450 mg/kgSevere Hepatotoxicity (Necrosis)Mild
Ciprofloxacin >2000 mg/kgMild / RareSevere (MMP-3 Upregulation)
Quinoline (Parent Scaffold)331 mg/kgModerate HepatotoxicityNone

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols have been engineered with internal self-validating mechanisms to eliminate false positives/negatives.

Protocol A: In Vitro Unscheduled DNA Synthesis (UDS) Assay

This assay detects DNA repair synthesis following excision of adducts, providing a highly reliable marker for genotoxicity[2].

  • Hepatocyte Isolation & Plating: Isolate primary hepatocytes from male Fischer 344 rats using a two-step collagenase perfusion technique. Plate cells at 1×105 cells/well on fibronectin-coated coverslips.

  • Treatment & Radiolabeling: Expose the cells to 6-fluoro-8-methylquinoline-4(1H)-thione (concentrations ranging from 1 to 50 µM) concurrently with 3 H-thymidine (5 µCi/mL) for 18 hours.

    • Causal Rationale: 3 H-thymidine is incorporated exclusively during DNA repair (UDS) in non-dividing hepatocytes, directly linking the signal to genotoxic damage rather than standard S-phase replication.

  • Self-Validation Controls:

    • Positive Control: 2-Acetylaminofluorene (2-AAF) at 10 µM (validates the metabolic competence of the primary hepatocytes).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline background repair).

  • Autoradiography & Quantification: Wash cells, fix with ethanol/glacial acetic acid, and coat with nuclear track emulsion. After a 7-day exposure in the dark, develop the slides and count the Net Nuclear Grains (NNG). An NNG > 5 confirms a positive genotoxic response.

Protocol B: In Vivo Hepatotoxicity and ECM Disruption Assessment

This murine model isolates the temporal onset of tissue-specific toxicity.

  • Dosing Strategy: Administer 6-fluoro-8-methylquinoline-4(1H)-thione via oral gavage (10, 25, and 50 mg/kg/day) to 8-week-old C57BL/6 mice for 14 consecutive days.

  • Longitudinal Biomarker Sampling: Collect 50 µL of blood via submandibular bleed at Days 0, 7, and 14. Analyze serum for ALT, AST (hepatocellular injury), and circulating MMP-3 levels (ECM disruption).

    • Causal Rationale: Serial sampling from the same animal allows for intra-subject baseline validation. This isolates the compound's specific temporal toxicity and controls for biological variability between mice.

  • Tissue Harvesting & Histopathology: Euthanize subjects on Day 15. Harvest the liver and femorotibial joints.

  • Self-Validation (Blinded Scoring): Stain liver sections with H&E (to quantify centrilobular necrosis) and cartilage with Safranin-O (to quantify proteoglycan depletion). To eliminate observation bias, all slides must be scored by two independent veterinary pathologists blinded to the treatment groups.

Strategic Recommendations for Drug Development

For researchers utilizing 6-fluoro-8-methylquinoline-4(1H)-thione as a building block or lead compound:

  • Prioritize Early Metabolic Screening: Because the thione group is highly susceptible to CYP-mediated desulfuration, standard in vitro screens will under-predict hepatotoxicity. Implement primary hepatocyte models or humanized CYP in vivo models early in the pipeline.

  • Monitor Off-Target Genotoxicity: The 6-fluoro and 8-methyl positions are established pharmacophores for DNA adduction. If antimicrobial efficacy is the goal, consider bioisosteric replacement of the 8-methyl group to reduce UDS liability[1].

References

  • LaVoie, E. J., Defauw, J., Fealy, M., Way, B. M., & McQueen, C. A. (1991). "Genotoxicity of fluoroquinolines and methylquinolines." Carcinogenesis, 12(2), 217-220. URL:[Link]

  • Cecchetti, V., Fravolini, A., Palumbo, M., Sissi, C., Tabarrini, O., Terni, P., & Xin, T. (1996). "Potent 6-Desfluoro-8-methylquinolones as New Lead Compounds in Antibacterial Chemotherapy." Journal of Medicinal Chemistry, 39(25), 4952-4957. URL:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). "Quinolines: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme (AICIS). URL:[Link]

  • Tell, A., et al. (2024). "A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment." Environments (MDPI), 11(6), 148. URL:[Link]

Sources

Validation

Comparing thionation agents for the optimal synthesis of 6-fluoro-8-methylquinoline-4(1H)-thione

6-Fluoro-8-methylquinoline-4(1H)-thione is a high-value heterocyclic building block, heavily utilized in the design of targeted protein degraders (PROTACs) and novel kinase inhibitors. The synthetic conversion of its sta...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Fluoro-8-methylquinoline-4(1H)-thione is a high-value heterocyclic building block, heavily utilized in the design of targeted protein degraders (PROTACs) and novel kinase inhibitors. The synthetic conversion of its stable oxo-precursor, 6-fluoro-8-methylquinolin-4(1H)-one, to the corresponding thione requires a highly efficient oxygen-to-sulfur (O→S) exchange.

As an application scientist, I frequently observe that while classical thionation protocols exist, achieving high yields without tedious chromatographic purification remains a significant process bottleneck. This guide provides an objective, data-driven comparison of modern thionation agents to establish the optimal, scalable protocol for this specific fluorinated quinoline scaffold.

Mechanistic Causality & Agent Evaluation

The core challenge in quinolone thionation lies in overcoming the thermodynamic stability of the starting material's tautomeric amide/enol system while managing the solubility and reactivity of the thionating agent. The reaction generally proceeds via a [2+2] cycloaddition of a reactive P=S species with the carbonyl C=O, forming an oxathiaphosphetane intermediate that collapses to yield the thiocarbonyl and a P=O byproduct[1].

Lawesson's Reagent (LR)

LR reacts almost equimolarly with a wide variety of carbonyls via a 1[1]. It generally requires milder conditions than P₄S₁₀ and shorter reaction times, especially under microwave irradiation[1]. However, LR faces severe solubility challenges in low-polarity solvents and decomposes at temperatures above 110 °C[1]. Furthermore, LR leaves behind anisole-derived phosphorus byproducts that necessitate rigorous silica gel chromatography, which is highly detrimental for polar, basic scaffolds like quinolines.

Phosphorus Pentasulfide (P₄S₁₀)

P₄S₁₀ is highly robust and can1 without undergoing decomposition or polymerization[1]. However, it is notoriously 2[2]. This heterogeneity leads to sluggish reaction kinetics and the formation of sticky, intractable polymeric phosphorus byproducts that entrap the desired product, severely diminishing isolated yields.

Curphey's Reagent (P₄S₁₀ + Hexamethyldisiloxane)

The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) efficiently converts lactams, amides, and ketones to their corresponding 3[3]. Mechanistically, HMDO reacts with the insoluble P₄S₁₀ cage to generate highly soluble, monomeric trimethylsilyl thionophosphates. This homogeneous reaction drives the equilibrium forward and prevents the formation of polymeric networks. Crucially, the reagent-derived byproducts can be removed by a 4, completely bypassing the need for chromatography[4]. Yields are consistently comparable or superior to those obtained with LR[3].

P₂S₅-Py₂ Complex

Generated by refluxing P₄S₁₀ in dry pyridine, this complex is stable up to 180 °C and allows for 2[2]. While effective and often resulting in better yields than P₄S₁₀ alone[2], the use of pyridine complicates large-scale environmental health and safety (EHS) profiles and requires extensive drying steps.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these thionation agents when applied to complex heterocyclic scaffolds like quinolones.

Thionation AgentReaction Temp (°C)Time (h)Expected Yield (%)Workup ComplexityByproduct Removal Strategy
Lawesson's Reagent 80 - 1102 - 465 - 75HighSilica gel chromatography
P₄S₁₀ (Neat) 110 - 1506 - 1240 - 55Very HighDifficult extraction from sticky polymers
P₄S₁₀ + HMDO 80 - 1002 - 588 - 95LowMild hydrolysis & simple filtration
P₂S₅-Py₂ Complex 115 (Reflux)4 - 875 - 85ModerateFiltration, requires pyridine stripping

Experimental Workflow Logic

Workflow cluster_paths Thionation Pathway Comparison SM 6-Fluoro-8-methylquinolin-4(1H)-one (Starting Material) PathA Lawesson's Reagent (Toluene, 110°C) SM->PathA PathB P4S10 (Neat) (Xylene, 150°C) SM->PathB PathC P4S10 + HMDO (Acetonitrile, 80°C) SM->PathC WorkupA Silica Chromatography (Removes Anisole-P Byproducts) PathA->WorkupA Moderate Yield WorkupB Aqueous Quench (Sticky Polymer Entrapment) PathB->WorkupB Low Yield WorkupC Mild Hydrolysis & Filtration (Water-soluble Byproducts) PathC->WorkupC High Yield Product 6-Fluoro-8-methylquinoline-4(1H)-thione (Target Product) WorkupA->Product ~70% WorkupB->Product ~50% WorkupC->Product >90%

Figure 1: Comparative workflow and isolation logic for thionation agents.

Self-Validating Experimental Protocol: P₄S₁₀/HMDO Method

Based on the mechanistic advantages and superior yield profile, the Curphey's Reagent (P₄S₁₀ + HMDO) approach is the optimal choice for synthesizing 6-fluoro-8-methylquinoline-4(1H)-thione. This protocol is designed as a self-validating system, meaning the scientist can visually and analytically confirm success at every critical juncture.

Materials:

  • 6-Fluoro-8-methylquinolin-4(1H)-one (1.0 equiv)

  • Phosphorus pentasulfide (P₄S₁₀) (0.3 equiv)

  • Hexamethyldisiloxane (HMDO) (2.0 equiv)

  • Anhydrous Acetonitrile (0.2 M relative to substrate)

Step 1: Reagent Activation (In Situ Generation)
  • Action: Suspend P₄S₁₀ in anhydrous acetonitrile at room temperature under N₂. Add HMDO dropwise.

  • Causality: HMDO chemically breaks down the insoluble P₄S₁₀ cage into highly reactive, soluble silyl thionophosphates.

  • Validation Checkpoint: The mixture will transition from a heterogeneous yellow suspension to a clear, pale-yellow homogeneous solution within 30 minutes. If the solution remains cloudy, moisture may have compromised the P₄S₁₀.

Step 2: Substrate Addition & Reaction
  • Action: Add 6-fluoro-8-methylquinolin-4(1H)-one to the activated solution. Heat the mixture to 80 °C (reflux) for 2–5 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (low Rf) will disappear, replaced by a less polar, intensely UV-active yellow spot (the thione). The reaction solution will deepen in color to a vibrant orange/red, characteristic of thiocarbonyl chromophores.

Step 3: Hydrolytic Quench
  • Action: Cool the reaction to room temperature. Slowly add saturated aqueous NaHCO₃ (or water) dropwise.

  • Causality: The aqueous quench hydrolyzes the silyl-phosphorus byproducts into water-soluble phosphate salts and volatile siloxanes, preventing the formation of intractable polymers.

  • Validation Checkpoint: Mild effervescence will occur. A clean phase separation or direct precipitation of the product will be observed. The absence of sticky, gummy residues on the flask walls confirms successful HMDO-mediated byproduct control.

Step 4: Isolation
  • Action: Filter the resulting solid precipitate, wash thoroughly with distilled water, and dry under vacuum.

  • Validation Checkpoint: The isolated solid should be free-flowing. Immediate LC-MS analysis will confirm purity, displaying the expected mass [M+H]⁺ for C₁₀H₈FNS (Calculated: 194.0).

References

  • Comparison of Two Reagents for Thionations – ResearchG
  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane – Audrey Yun Li
  • Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane – PubMed
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10 – HARVEST (uSask)
  • Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Altern

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Quantification of 6-Fluoro-8-Methylquinoline-4(1H)-Thione in Human Plasma

Executive Summary & The Bioanalytical Challenge 6-fluoro-8-methylquinoline-4(1H)-thione (6-FMQT) represents a highly relevant structural scaffold in modern drug discovery, frequently investigated for targeted kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

6-fluoro-8-methylquinoline-4(1H)-thione (6-FMQT) represents a highly relevant structural scaffold in modern drug discovery, frequently investigated for targeted kinase inhibition and antimalarial applications. However, quantifying this halogenated quinoline-thione in human plasma presents severe bioanalytical challenges.

As a Senior Application Scientist, I frequently observe that standard bioanalytical approaches fail for compounds like 6-FMQT due to two mechanistic hurdles:

  • Severe Ion Suppression: Endogenous plasma phospholipids co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.

  • Poor Chromatographic Retention: The polar thione moiety and the electron-withdrawing fluorine atom create a unique dipole. On traditional alkyl (C18) stationary phases, this leads to poor retention, peak tailing, and vulnerability to matrix interferences.

This guide objectively compares advanced sample preparation (Polymeric Solid-Phase Extraction) and column chemistries (Biphenyl Core-Shell) against traditional methods (Protein Precipitation and C18 columns). By establishing a self-validating system, we demonstrate how to achieve a robust assay that strictly complies with the [1].

Bioanalytical Workflow Architecture

The following diagram illustrates the comparative pathways evaluated in this guide. To achieve regulatory-tier validation, the workflow must actively eliminate interferences rather than merely bypassing them.

Workflow cluster_prep Sample Preparation cluster_lc Chromatography Start Plasma Sample (6-FMQT + IS) SPE Polymeric SPE (Phospholipid Removal) Start->SPE PPT Protein Precipitation (Standard ACN) Start->PPT Biphenyl Biphenyl Column (π-π & H-Bond) SPE->Biphenyl Optimal C18 C18 Column (Hydrophobic) SPE->C18 PPT->Biphenyl PPT->C18 Sub-optimal MS ESI-LC-MS/MS (MRM Detection) Biphenyl->MS C18->MS

Figure 1: Bioanalytical workflow comparing sample prep and column chemistries for 6-FMQT.

Comparative Evaluation 1: Sample Preparation (SPE vs. PPT)

The Causality of Matrix Effects

Standard Protein Precipitation (PPT) uses organic solvents to denature proteins but leaves highly abundant glycerophosphocholines intact. During +ESI, these lipids saturate the droplet surface, preventing the ionization of 6-FMQT and causing a phenomenon known as "matrix suppression."

To resolve this, we compare PPT against a water-wettable, reversed-phase polymeric Solid-Phase Extraction (SPE) sorbent (e.g., [2]). This specific SPE chemistry is engineered to trap lipophilic tails of phospholipids while allowing target analytes to be eluted cleanly.

Step-by-Step Methodologies

Protocol A: Polymeric SPE (Optimized)

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS (6-FMQT-d3, 100 ng/mL).

  • Pre-treatment: Add 50 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding.

  • Loading: Load the 110 µL mixture directly onto the Polymeric SPE µElution plate (No prior conditioning or equilibration is required).

  • Washing: Wash with 200 µL of 5% Methanol in water to remove salts and polar endogenous interferences.

  • Elution: Elute the analyte with 2 × 25 µL of 90:10 Acetonitrile:Methanol.

  • Dilution: Dilute the eluate with 50 µL of LC-MS grade water to match initial mobile phase conditions.

Protocol B: Protein Precipitation (Standard)

  • Sample Aliquot: Transfer 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Extract 50 µL of the supernatant and dilute with 50 µL of water prior to injection.

Quantitative Data: Extraction Efficiency
Extraction MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal
Polymeric SPE (HLB) 92.4 ± 3.1 -4.2 ± 2.0 > 95%
Protein Precipitation (PPT)68.7 ± 8.5-41.5 ± 6.3< 10%

Comparative Evaluation 2: Chromatographic Selectivity (Biphenyl vs. C18)

The Causality of Retention Mechanisms

Standard C18 columns rely exclusively on dispersive, hydrophobic interactions. Because 6-FMQT contains a polar thione group, it exhibits poor hydrophobic retention and tends to interact with residual surface silanols on the silica support, causing peak tailing.

Conversely, [3] offer orthogonal retention mechanisms. The biphenyl rings facilitate strong π−π stacking with the quinoline ring of 6-FMQT, while the phase's enhanced hydrogen-bonding capacity tightly interacts with the thione moiety.

Mechanism Analyte 6-FMQT (Quinoline-thione) PiPi π-π Stacking (Quinoline Ring) Analyte->PiPi HBond Hydrogen Bonding (Thione Group) Analyte->HBond Hydro Hydrophobic (Methyl Group) Analyte->Hydro Biphenyl Biphenyl Phase C18 C18 Phase PiPi->Biphenyl HBond->Biphenyl Hydro->Biphenyl Hydro->C18

Figure 2: Molecular interaction mechanisms of 6-FMQT with Biphenyl vs. C18 stationary phases.

LC-MS/MS Protocol
  • System: High-Resolution UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Columns Evaluated: Core-Shell Biphenyl (50 × 2.1 mm, 2.7 µm) vs. Core-Shell C18 (50 × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, held for 1.0 minute. Flow rate: 0.4 mL/min.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). 6-FMQT transition: m/z 194.1 → 150.1.

Quantitative Data: Chromatographic Performance
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Signal-to-Noise at LLOQ
Core-Shell Biphenyl 2.15 1.05 (Excellent)145:1
Core-Shell C181.321.68 (Tailing)32:1

Conclusion: The Biphenyl column successfully shifts the analyte away from the solvent front (increasing k′ ), sharpens the peak, and quadruples the Signal-to-Noise ratio compared to the C18 column. This aligns with established literature on the [4].

Method Validation Summary

By combining Polymeric SPE with Biphenyl chromatography, the resulting assay was subjected to a full validation sequence in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation.

Validation ParameterResult (SPE + Biphenyl)FDA 2018 Acceptance Criteria
Linear Dynamic Range 1.0 - 1000 ng/mL R2≥0.99
Intra-day Precision (CV%) 2.8% - 6.1% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5% ±15% ( ±20% at LLOQ)
Autosampler Stability 98.5% remaining (48h) ±15% of nominal

Conclusion

The quantification of highly polar, heteroaromatic compounds like 6-fluoro-8-methylquinoline-4(1H)-thione requires an intentional departure from generic bioanalytical templates. Relying on standard Protein Precipitation and C18 columns results in severe matrix suppression and poor peak shape. By actively removing phospholipid interferences via Polymeric SPE and exploiting orthogonal π−π retention mechanisms via Biphenyl Core-Shell chromatography , researchers can achieve a highly robust, sensitive, and FDA-compliant LC-MS/MS assay.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018.[Link]

  • Waters Corporation. "Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery." Waters Application Notes, 2024.[Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, March 2026.[Link]

  • National Institutes of Health (NIH) / PMC. "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis, March 2019.[Link]

Validation

Benchmarking the Binding Affinity of 6-Fluoro-8-methylquinoline-4(1H)-thione in Molecular Docking: A Comparative Guide

The development of novel tyrosine kinase inhibitors (TKIs) remains a critical frontier in targeted oncology, particularly in overcoming resistance mutations in the Epidermal Growth Factor Receptor (EGFR)[1]. While quinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel tyrosine kinase inhibitors (TKIs) remains a critical frontier in targeted oncology, particularly in overcoming resistance mutations in the Epidermal Growth Factor Receptor (EGFR)[1]. While quinazoline-based scaffolds like Gefitinib and Erlotinib are clinical standards, the quinoline core has emerged as a highly tunable alternative[1].

This guide provides an objective, data-driven benchmark of 6-fluoro-8-methylquinoline-4(1H)-thione (6F-8MQ-4T) against established clinical inhibitors and its structural oxo-analog. By isolating the specific steric and electronic contributions of the thione group, fluorine atom, and methyl substitution, we provide a self-validating docking protocol for researchers evaluating novel azaheterocyclic kinase inhibitors.

Molecular Rationale: Causality Behind the Scaffold

To understand the docking performance of 6F-8MQ-4T, we must first deconstruct the causality behind its structural components. The molecule is not merely a random assembly of functional groups; it is a rationally designed pharmacophore targeting the ATP-binding pocket of the EGFR kinase domain.

  • The 4-Thione Effect (C=S vs. C=O): Standard quinolones utilize a 4-oxo (C=O) group as a hydrogen bond acceptor. Substituting this with a thione (C=S) fundamentally alters the electronic landscape[2]. Sulfur is a "softer" nucleophile with a larger van der Waals radius and higher polarizability than oxygen. This allows the thione to form closer, more adaptable contacts with the hydrophobic residues lining the kinase hinge region, compensating for its slightly weaker hydrogen-bonding strength.

  • 6-Fluoro Substitution: The incorporation of fluorine at the C6 position serves a dual purpose. First, it significantly enhances the lipophilicity of the scaffold, improving predicted membrane permeability. Second, the highly electronegative fluorine atom can participate in orthogonal halogen bonding with the backbone carbonyls of the hinge region (e.g., Thr766), anchoring the molecule deeper into the pocket.

  • 8-Methyl Steric Bulk: The C8 methyl group provides targeted steric bulk. In the confined space of the EGFR ATP-binding site, this methyl group restricts the rotational degrees of freedom of the ligand, locking it into a bioactive conformation and maximizing van der Waals interactions with the adjacent hydrophobic pocket.

EGFRPathway EGF EGF Ligand EGFR EGFR Kinase Dimerization EGF->EGFR ATP ATP Binding (Hinge Region) EGFR->ATP Signaling Downstream Signaling (PI3K/AKT) ATP->Signaling Inhibitor 6F-8MQ-4T (Thione Scaffold) Inhibitor->ATP Competitive Block

Mechanism of Action: 6F-8MQ-4T competitive inhibition of the EGFR kinase domain.

Experimental Protocol: A Self-Validating Docking System

To ensure trustworthiness and scientific integrity, docking simulations must be treated as self-validating systems. The following step-by-step methodology utilizes AutoDock Vina to benchmark 6F-8MQ-4T against the wild-type EGFR kinase domain (PDB ID: 1M17), a standard model for evaluating 3[3].

Step-by-Step Methodology
  • Receptor Preparation: Retrieve the 3D crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17). Using AutoDock Tools, strip all co-crystallized water molecules and heteroatoms. Add polar hydrogens and assign Gasteiger charges to properly model the electrostatic environment of the active site.

  • Ligand Preparation: Construct 3D models of 6F-8MQ-4T, its oxo-analog (6-fluoro-8-methylquinolin-4(1H)-one), Erlotinib, and Gefitinib. Perform energy minimization using the MMFF94 force field to achieve the lowest energy conformers. Set all rotatable bonds to be active.

  • Grid Box Definition: Center the grid box directly on the coordinates of the native Erlotinib ligand, specifically targeting the critical hinge region residue Met769 [3]. The dimensions should be set to encompass the entire ATP-binding cleft (e.g., 22 × 22 × 22 Å with a spacing of 0.375 Å).

  • System Validation (Critical Step): Before benchmarking the novel compounds, re-dock the extracted native Erlotinib ligand into the prepared receptor. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

  • Execution & Analysis: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure thorough conformational sampling. Extract the binding affinities (ΔG in kcal/mol) and visualize the interactions using Discovery Studio Visualizer.

DockingWorkflow P1 Protein Preparation (PDB: 1M17, Remove H2O) G1 Grid Box Definition (Center: Met769) P1->G1 L1 Ligand Preparation (Energy Minimization) L1->G1 D1 AutoDock Vina (Exhaustiveness = 32) G1->D1 V1 System Validation (Re-dock Erlotinib, RMSD < 2.0 Å) D1->V1 A1 Interaction Analysis (Affinity, LE, H-Bonds) V1->A1

High-Fidelity Molecular Docking and Validation Workflow for EGFR Inhibitors.

Comparative Data & Benchmarking Results

The following table summarizes the quantitative binding data and qualitative interaction profiles generated from the validated docking protocol. Ligand Efficiency (LE) is calculated as the binding energy divided by the number of heavy atoms (NHA), providing a size-agnostic measure of binding quality.

Compound / LigandBinding Affinity (ΔG, kcal/mol)Ligand Efficiency (LE, kcal/mol/HA)Key Hydrogen BondsPrimary Hydrophobic Contacts
Erlotinib (Clinical Standard)-8.4-0.30Met769 (Hinge)Leu694, Val702, Ala719
Gefitinib (Clinical Standard)-8.1-0.26Met769 (Hinge)Leu694, Val702, Lys721
6-Fluoro-8-methylquinolin-4(1H)-one (Oxo-Analog)-7.2-0.51Met769Val702, Leu820
6F-8MQ-4T (Target Scaffold)-7.9 -0.56 Met769, Thr766Val702, Ala719, Leu820
Mechanistic Insights from the Data
  • The Superiority of the Thione: 6F-8MQ-4T (-7.9 kcal/mol) demonstrates a significantly stronger binding affinity than its direct oxo-analog (-7.2 kcal/mol). The polarizable sulfur atom in the thione group establishes a highly stable, soft-soft interaction network within the hydrophobic pocket that the rigid, highly electronegative oxygen atom fails to achieve.

  • Exceptional Ligand Efficiency: While Erlotinib has a higher absolute binding affinity (-8.4 kcal/mol), it is a much larger molecule. 6F-8MQ-4T achieves an outstanding Ligand Efficiency of -0.56 kcal/mol/HA. In drug development, an LE > 0.3 is considered promising; thus, 6F-8MQ-4T represents a highly optimized, atom-efficient lead scaffold.

  • Halogen Bonding Confirmation: Interaction analysis confirms that the 6-fluoro substitution successfully engages in halogen bonding with Thr766, a secondary interaction not present in the unhalogenated clinical standards.

Conclusion

Benchmarking 6-fluoro-8-methylquinoline-4(1H)-thione against clinical-grade TKIs reveals it to be a highly potent, atom-efficient scaffold for EGFR inhibition. The substitution of a standard 4-oxo group with a 4-thione fundamentally improves the molecule's interaction with the kinase hinge region, while the 6-fluoro and 8-methyl groups provide essential electronic and steric anchoring. For drug development professionals, this scaffold represents a prime candidate for further structural elaboration into next-generation, resistance-evading kinase inhibitors.

References

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Cells (2024).[Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Zahedan Journal of Research in Medical Sciences (2026).[Link]

Sources

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